Regaloside D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24O10 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H24O10/c19-7-12(27-18-17(25)16(24)15(23)13(8-20)28-18)9-26-14(22)6-3-10-1-4-11(21)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13+,15+,16-,17+,18+/m0/s1 |
InChI Key |
HHNPREGNVCFCOP-MHSMMQCRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@H](CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Regaloside D: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside D, a phenylpropanoid glycoside, has been identified as a constituent of various plant species, primarily within the Lilium genus. This technical guide provides a detailed overview of the discovery, natural sources, and physicochemical properties of this compound. It includes a thorough compilation of experimental protocols for its isolation and characterization, alongside a summary of its known biological activities. Furthermore, this guide explores the potential mechanism of action of this compound through the lens of related phenylpropanoid glycosides, suggesting its involvement in key cellular signaling pathways. All quantitative data is presented in structured tables for ease of reference, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of this natural product.
Discovery and Structure Elucidation
This compound, chemically identified as (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol, was first reported as a constituent of Lilium longiflorum (Easter lily) bulbs. Subsequent studies have further solidified its presence in various Lilium species. The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirmed its molecular formula as C18H24O10 and a molecular weight of 400.38 g/mol .
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its extraction, purification, and characterization, as well as for its potential formulation in drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H24O10 | [1][2] |
| Molecular Weight | 400.38 g/mol | [1][2] |
| CAS Number | 120601-66-3 | [1] |
| Appearance | Amorphous powder | |
| Solubility | Soluble in methanol, ethanol, DMSO, pyridine | |
| UV λmax (MeOH) | Not explicitly reported for pure compound | |
| Optical Rotation | Not explicitly reported for pure compound |
Natural Sources
This compound has been predominantly isolated from plants of the Lilium genus. Table 2 provides a list of known natural sources of this compound and related phenylpropanoid glycosides. The concentration of these compounds can vary depending on the plant part, developmental stage, and environmental conditions.
Table 2: Natural Sources of this compound and Related Phenylpropanoid Glycosides
| Plant Species | Plant Part | Compound(s) Identified | Reference |
| Lilium longiflorum (Easter Lily) | Bulbs | This compound, Regaloside B | [2] |
| Lilium brownii var. viridulum | Rhizomes | This compound | [3] |
| Lilium pardalinum | Bulbs | Regaloside A | [4] |
| Lilium auratum | Bulbs | Regaloside A, Regaloside H | [4][5] |
| Lilium pensylvanicum | Not specified | Regaloside H | [5] |
| Lilium mackliniae | Not specified | Regaloside H | [5] |
Experimental Protocols
Isolation and Purification of this compound from Lilium longiflorum
The following protocol is based on the methodology described by Kim BR, et al. (2020)[2].
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered scaly bulbs of Lilium longiflorum are extracted with 80% methanol at room temperature. The extract is then filtered and concentrated under reduced pressure.
-
Fractionation: The concentrated methanol extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing compounds of medium polarity like this compound, is collected and concentrated.
-
Purification by Centrifugal Partition Chromatography (CPC):
-
Solvent System: A two-phase solvent system of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) is used.
-
Operation: The CPC instrument is operated in the ascending mode (the lower aqueous phase is stationary, and the upper organic phase is the mobile phase).
-
Sample Loading: The ethyl acetate fraction is dissolved in a mixture of the upper and lower phases and injected into the CPC column.
-
Elution and Fraction Collection: The mobile phase is pumped through the column at a flow rate of 2.0 mL/min, and the effluent is monitored by UV detection at 320 nm. Fractions are collected based on the UV chromatogram.
-
-
Isolation: Fractions containing this compound are pooled and concentrated to yield the purified compound. From 200 mg of the ethyl acetate fraction, approximately 2.9 mg of this compound with a purity of 75.8% was obtained[2].
Structural Characterization
The structure of the isolated compound is confirmed using the following spectroscopic methods:
-
¹H-NMR and ¹³C-NMR Spectroscopy: To determine the proton and carbon framework of the molecule, including the stereochemistry of the glycosidic linkage and the glycerol moiety.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Biological Activity and Potential Signaling Pathways
Known Biological Activities
The biological activity of this compound has not been extensively studied. However, in a study by Kim BR, et al. (2020), it was found to have no inhibitory activity against dipeptidyl peptidase IV (DPP-IV) [2]. This is in contrast to other phenylpropanoids isolated from the same source, suggesting that the specific structure of this compound is not conducive to DPP-IV inhibition.
Proposed Anti-Inflammatory Signaling Pathway
While direct studies on the signaling pathways modulated by this compound are lacking, the broader class of phenylpropanoid glycosides has been reported to exhibit anti-inflammatory properties. A plausible mechanism of action involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways . These pathways are central to the inflammatory response.
Proposed Anti-inflammatory Mechanism of Phenylpropanoid Glycosides
Caption: Proposed anti-inflammatory signaling pathway.
Description of the Proposed Pathway:
-
Initiation: An inflammatory stimulus, such as lipopolysaccharide (LPS), binds to Toll-like receptor 4 (TLR4) on the cell surface.
-
Signal Transduction: This binding activates downstream signaling cascades, including the MAPK and NF-κB pathways.
-
MAPK Pathway: The MAPK pathway involves a series of protein kinases (JNK, p38, ERK) that, upon activation, lead to the phosphorylation and activation of the transcription factor AP-1.
-
NF-κB Pathway: The NF-κB pathway is activated by the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p65/p50).
-
Nuclear Translocation and Gene Expression: The activated NF-κB dimer translocates to the nucleus, where it, along with AP-1, binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, iNOS, and COX-2.
-
Proposed Action of this compound: Based on the known activities of related phenylpropanoid glycosides, it is proposed that this compound may exert anti-inflammatory effects by inhibiting the activation of the MAPK and/or NF-κB pathways, thereby reducing the production of pro-inflammatory mediators.
Conclusion
This compound is a naturally occurring phenylpropanoid glycoside with a well-defined structure and presence in several Lilium species. While its own biological activities are not yet extensively explored, its structural similarity to other bioactive phenylpropanoid glycosides suggests potential for anti-inflammatory and other pharmacological effects. The detailed experimental protocols provided in this guide will be valuable for researchers aiming to isolate and study this compound further. Future research should focus on a more comprehensive evaluation of the biological activities of this compound and the elucidation of its specific molecular mechanisms of action, which could unveil its potential as a lead compound for drug development.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenylpropanoid Glycerol Glucosides Attenuate Glucose Production in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Bioactivity of Phenylpropanoid Glycosides from Lilium: A Technical Guide for Researchers
Abstract
The genus Lilium, commonly known as lilies, has a long history in traditional medicine, particularly in East Asia. Modern phytochemical investigations have unveiled a diverse array of bioactive compounds within these plants, with phenylpropanoid glycosides emerging as a class of significant interest. These compounds exhibit a remarkable spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and potential chemopreventive properties. This technical guide provides an in-depth overview of the biological activities of phenylpropanoid glycosides isolated from Lilium species. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources. This document summarizes key quantitative data, presents detailed experimental protocols for the evaluation of these activities, and visualizes the implicated signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Introduction
Phenylpropanoid glycosides are a widespread class of secondary metabolites in the plant kingdom, characterized by a C6-C3 phenylpropanoid skeleton linked to one or more sugar moieties. In recent years, those isolated from various Lilium species have garnered considerable attention for their pronounced biological effects.[1] This guide focuses on the scientifically substantiated activities of these compounds, providing a consolidated resource for researchers.
Biological Activities of Phenylpropanoid Glycosides from Lilium
The primary biological activities attributed to phenylpropanoid glycosides from Lilium include antioxidant and anti-inflammatory effects. Several studies have isolated and characterized specific compounds and evaluated their efficacy in various in vitro and in vivo models.
Antioxidant Activity
Phenylpropanoid glycosides from Lilium have demonstrated significant free radical scavenging capabilities. The antioxidant capacity is a fundamental aspect of their therapeutic potential, as oxidative stress is implicated in a multitude of pathological conditions.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Phenylpropanoid glycosides from Lilium have been shown to modulate key inflammatory pathways, thereby reducing the expression of pro-inflammatory mediators.
Other Biological Activities
Beyond their antioxidant and anti-inflammatory properties, preliminary studies suggest that phenylpropanoid glycosides from Lilium may also possess other valuable biological activities, such as the inhibition of hepatic glucose production and antifungal properties.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of specific phenylpropanoid glycosides isolated from Lilium species.
Table 1: Antioxidant Activity of Phenylpropanoid Glycosides from Lilium Asiatic Hybrids
| Compound | Concentration (ppm) | DPPH Radical Scavenging Activity (%) | Positive Control (α-tocopherol) |
| 1-O-trans-caffeoyl-β-D-glucopyranoside | 160 | 60.1 | 62.0 |
| Regaloside A | 160 | 58.0 | 62.0 |
Data sourced from[4]
Table 2: Anti-inflammatory Activity of Phenylpropanoid Glycosides from Lilium Asiatic Hybrids
| Compound | Concentration (µg/mL) | iNOS Expression Inhibition (%) | COX-2 Expression Inhibition (%) | p-p65/p65 Ratio Reduction (%) | VCAM-1 Expression Inhibition (%) |
| 1-O-trans-caffeoyl-β-D-glucopyranoside | 50 | 95.9 ± 0.01 | 32.2 ± 4.86 | 56.2 ± 1.67 | 57.9 ± 2.31 |
| Regaloside A | 50 | 29.7 ± 4.07 | -31.6 ± 8.19 (Upregulation) | 59.3 ± 1.30 | 51.4 ± 2.65 |
| Regaloside B | 50 | 73.8 ± 0.63 | 1.1 ± 4.99 | 56.8 ± 1.60 | 66.2 ± 1.74 |
Data presented as mean ± SEM. Inhibition percentages for iNOS and COX-2 are calculated relative to the LPS-treated group. Data sourced from[4]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the free radical scavenging activity of antioxidant compounds.[5][6]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[7]
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Test compounds (phenylpropanoid glycosides)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
UV-Vis Spectrophotometer
-
Micropipettes
-
96-well microplate or cuvettes
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the phenylpropanoid glycosides and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations for testing.
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test samples or positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
Data Analysis: The results can be expressed as the concentration of the sample required to scavenge 50% of the DPPH radicals (IC50 value), which is determined by plotting the scavenging percentage against the sample concentrations.
Cell Culture and Anti-inflammatory Assays
The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation in vitro.
-
Cell Culture:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS). NO is unstable and quickly oxidizes to nitrite (NO2-) and nitrate (NO3-). The Griess assay measures the concentration of nitrite in the cell culture supernatant as an indicator of NO production.[8][9]
-
Procedure:
-
Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the phenylpropanoid glycosides for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Quantification: The nitrite concentration is determined using a standard curve prepared with known concentrations of sodium nitrite.
-
-
Western Blot Analysis for iNOS and COX-2 Expression:
-
Principle: Western blotting is used to detect the protein levels of iNOS and COX-2, key enzymes in the inflammatory response.
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and treat with phenylpropanoid glycosides and LPS as described above.
-
After 24 hours of incubation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ), and the expression levels of iNOS and COX-2 are normalized to the loading control.
-
Analysis of VCAM-1 Expression
-
Principle: Vascular Cell Adhesion Molecule-1 (VCAM-1) is an adhesion molecule expressed on endothelial cells that plays a crucial role in the recruitment of leukocytes to sites of inflammation. Its expression can be measured by various techniques, including ELISA and Western blotting.[10]
-
Experimental Model: Human Aortic Smooth Muscle Cells (HASMCs) can be used.
-
Procedure (General):
-
Culture HASMCs to confluence.
-
Pre-treat the cells with phenylpropanoid glycosides for a specified time (e.g., 2 hours).
-
Stimulate the cells with an inflammatory cytokine such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL) for a designated period (e.g., 12 hours) to induce VCAM-1 expression.
-
Analyze VCAM-1 expression using either ELISA on whole-cell lysates or Western blotting as described above, using a specific primary antibody against VCAM-1.
-
Signaling Pathway Visualizations
The anti-inflammatory effects of phenylpropanoid glycosides from Lilium are, in part, mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Phenylpropanoid Glycoside Biosynthesis Pathway
Caption: Simplified overview of the phenylpropanoid biosynthesis pathway.
Experimental Workflow for Anti-inflammatory Activity Assessment
Caption: Workflow for assessing the anti-inflammatory activity.
NF-κB Signaling Pathway and a Point of Intervention
Caption: The NF-κB signaling pathway and proposed inhibition by PPGs.
Conclusion
Phenylpropanoid glycosides from Lilium species represent a promising class of natural compounds with well-documented antioxidant and anti-inflammatory activities. This guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. The methodologies and data presented herein are intended to facilitate and inspire continued research in this exciting field of natural product drug discovery.
References
- 1. Integrated multi-omics investigation revealed the importance of phenylpropanoid metabolism in the defense response of Lilium regale Wilson to fusarium wilt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. marinebiology.pt [marinebiology.pt]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Regaloside D: An In-Depth Technical Guide to In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Regaloside D is limited in publicly available scientific literature. This guide provides a comprehensive overview based on studies of closely related compounds, such as Regaloside B, and total glycoside extracts from Lilium species, where this compound is a known constituent. The experimental protocols and potential biological activities described herein are inferred and presented as a framework for future research.
Introduction
This compound is a naturally occurring phenylpropanoid glycoside isolated from the bulbs of plants belonging to the Lilium genus, including Lilium longiflorum and Lilium lancifolium. While research has highlighted the anti-inflammatory, antioxidant, and immunomodulatory properties of total glycoside extracts and other individual regalosides from these plants, specific in-depth studies on this compound are scarce. This technical guide aims to consolidate the available information on related compounds to provide a foundational understanding of the potential biological activities of this compound and to offer detailed, representative experimental protocols to facilitate further investigation into its therapeutic potential. The primary focus will be on its inferred anti-inflammatory effects, which are suggested by the activity of structurally similar compounds that modulate key signaling pathways such as NF-κB and MAPK.
In Vitro Studies of this compound
Based on the biological activities of related compounds, in vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of action of this compound. Key areas of investigation would include its anti-inflammatory, antioxidant, and cytotoxic properties.
Hypothesized Anti-inflammatory Activity
Drawing parallels from studies on Regaloside B and total lily glycosides, this compound is likely to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In vitro models using cells such as lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) would be appropriate to test this hypothesis.
Table 1: Inferred In Vitro Quantitative Data for this compound
| Parameter | Cell Line | Stimulant | Potential Effect | Inferred IC50 Range | Reference Compounds |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Inhibition | 10-100 µM | Regaloside B, Total Lily Glycosides |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | Inhibition | 10-100 µM | Regaloside B, Total Lily Glycosides |
| TNF-α Production | RAW 264.7 / PBMCs | LPS | Inhibition | 10-100 µM | Regaloside B, Total Lily Glycosides |
| IL-6 Production | RAW 264.7 / PBMCs | LPS | Inhibition | 10-100 µM | Regaloside B, Total Lily Glycosides |
| NF-κB Activation | Reporter Cell Line | LPS/TNF-α | Inhibition | 5-50 µM | Regaloside B, Total Lily Glycosides |
| p38 MAPK Phosphorylation | RAW 264.7 | LPS | Inhibition | 5-50 µM | Regaloside B, Total Lily Glycosides |
Note: The IC50 ranges are hypothetical and based on typical values observed for similar natural product glycosides.
Experimental Protocols
1. In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay: To determine the non-toxic concentration range of this compound, a cell viability assay such as the MTT or MTS assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of this compound (e.g., 1-200 µM) for 24 hours.
-
Nitric Oxide (NO) Production Assay: Cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): Cells are treated as described for the NO assay. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis for Signaling Proteins: To investigate the effect on signaling pathways, cells are pre-treated with this compound for 1 hour and then stimulated with LPS for a shorter duration (e.g., 30-60 minutes). Cell lysates are prepared, and the protein levels of total and phosphorylated forms of key signaling molecules (e.g., p65 NF-κB, IκBα, p38 MAPK, ERK1/2, JNK) are determined by Western blotting using specific antibodies.
Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Regaloside D: A Scrutiny of its Potential as a Dipeptidyl Peptidase-IV Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), a serine protease, plays a pivotal role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This has spurred a significant interest in the discovery and development of novel DPP-IV inhibitors, particularly from natural sources. Regaloside D, a phenylpropanoid isolated from the scaly bulbs of Lilium Longiflorum, has been investigated for its potential to inhibit DPP-IV.[1][2] This technical guide provides a comprehensive overview of the current scientific evidence regarding this compound's interaction with DPP-IV, including quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Quantitative Data on DPP-IV Inhibition
A key study by Kim et al. (2020) investigated the DPP-IV inhibitory potential of several phenylpropanoids purified from Lilium Longiflorum, including this compound. The findings from this study are summarized in the table below. Contrary to initial interest, this compound did not exhibit inhibitory activity against DPP-IV under the experimental conditions. However, other related compounds from the same source demonstrated varying degrees of inhibition.[1][3][4]
| Compound | Chemical Name | DPP-IV IC50 (μM) |
| This compound (1) | 1-O-p-coumaroyl-2-O-β-glucopyranosylglycerol | Inactive [1][3] |
| Compound 2 | 3,6'-O-diferuloylsucrose | 46.19[1][3] |
| Regaloside B (3) | 1-O-p-coumaroyl-2-O-β-glucopyranosyl-3-O-acetylglycerol | Inactive[1][3] |
| Compound 4 | 1-O-p-coumaroylglycerol | Inactive[1][3] |
| Compound 5 | 4-O-acetyl-3,6'-O-diferuloylsucrose | 63.26[1][3] |
| Sitagliptin (Positive Control) | 0.071 ± 0.005[1] |
Experimental Protocols
In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)
The inhibitory activity of this compound and other compounds against DPP-IV was determined using a fluorescence-based in vitro assay.[5] This method measures the enzymatic activity of DPP-IV by detecting the fluorescence generated from the cleavage of a synthetic substrate.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: H-Gly-Pro-AMC (aminomethylcoumarin)
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA[4][5]
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the following to designated wells:
-
Blank wells: Assay buffer only.
-
Negative control wells (100% activity): Assay buffer and DPP-IV enzyme solution.
-
Test wells: Assay buffer, DPP-IV enzyme solution, and diluted test compound.
-
Positive control wells: Assay buffer, DPP-IV enzyme solution, and diluted positive control inhibitor.
-
-
Pre-incubate the plate at 37°C for a specified period (e.g., 10 minutes).[6]
-
Initiate the enzymatic reaction by adding the DPP-IV substrate (H-Gly-Pro-AMC) to all wells.[6]
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light.[6][7]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7][8][9]
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of test well - Fluorescence of blank well) / (Fluorescence of negative control well - Fluorescence of blank well)] x 100
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
Visualizations
Chemical Structure of this compound
References
- 1. Purification of Phenylpropanoids from the Scaly Bulbs of Lilium Longiflorum by CPC and Determination of Their DPP-IV Inhibitory Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Purification of Phenylpropanoids from the Scaly Bulbs of Lilium Longiflorum by CPC and Determination of Their DPP-IV Inhibitory Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abcam.com [abcam.com]
An In-depth Technical Guide on the Antioxidant Properties of Regaloside D and Related Phenylpropanoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the available scientific information on the antioxidant properties of regalosides. Direct experimental data on the antioxidant activity of Regaloside D is not available in the reviewed literature. The information presented herein is based on studies of structurally related regaloside compounds isolated from Lilium species.
Introduction
This compound is a phenylpropanoid glycoside that has been isolated from the bulbs of Lilium species. Phenylpropanoids are a large class of plant secondary metabolites known for their diverse biological activities, including antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, natural compounds with antioxidant potential, such as regalosides, are of significant interest for therapeutic development. This guide summarizes the current understanding of the antioxidant properties of regalosides, with a focus on available quantitative data and experimental methodologies.
Quantitative Antioxidant Activity of Regalosides
While specific antioxidant data for this compound is not currently available, a 2024 study by Shin et al. investigated the antioxidant potential of eight other regalosides (A, B, C, E, F, H, I, and K) isolated from the bulbs of Lilium lancifolium Thunb.[1]. The study utilized two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of the radicals), are summarized below. Among the tested compounds, Regalosides C, E, and K demonstrated the most significant antioxidant effects[1].
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| Regaloside C | 51.6 | 139.0 |
| Regaloside E | 46.6 | 121.1 |
| Regaloside K | 66.1 | 192.6 |
| Regaloside F | 104.5 | > 400 |
| Other Regalosides (A, B, H, I) | > 400 | > 400 |
| Ascorbic Acid (Positive Control) | 50.7 | 108.2 |
Data sourced from Shin et al., 2024. A lower IC50 value indicates stronger antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (Regaloside)
-
Positive control (e.g., Ascorbic acid)
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compound and positive control are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the sample and control in a 96-well plate or test tubes. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that can be monitored spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (Regaloside)
-
Positive control (e.g., Trolox or Ascorbic acid)
-
Spectrophotometer (capable of measuring absorbance at ~734 nm)
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS•+ Stock Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: The stock solution is diluted with a suitable buffer (e.g., PBS, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compound and positive control are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A small volume of the sample or control at different concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at approximately 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated using a similar formula to the DPPH assay. The IC50 value is then determined from the dose-response curve.
Visualizing Methodologies and Pathways
Experimental Workflow for In Vitro Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant assays.
Direct Radical Scavenging Mechanism
The primary antioxidant mechanism demonstrated by the DPPH and ABTS assays is direct radical scavenging. In this process, the antioxidant molecule donates a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the radical chain reaction.
Caption: this compound neutralizes free radicals via hydrogen donation.
Hypothetical Cellular Antioxidant Signaling Pathway
While not yet demonstrated for this compound, many natural antioxidants exert their effects by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of a suite of antioxidant and detoxifying enzymes.
Caption: Potential activation of the Nrf2 pathway by this compound.
Conclusion and Future Directions
The available evidence on related compounds suggests that this compound likely possesses antioxidant properties. The significant radical scavenging activities of Regalosides C, E, and K highlight the potential of this class of phenylpropanoid glycosides as effective antioxidants. However, to fully understand the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Direct evaluation of this compound: Performing in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) specifically on purified this compound.
-
In vivo studies: Assessing the antioxidant effects of this compound in cellular and animal models of oxidative stress.
-
Mechanism of action: Investigating the potential of this compound to modulate cellular antioxidant pathways, such as the Nrf2 signaling cascade.
Such research will be crucial for drug development professionals seeking to leverage the therapeutic potential of natural products in combating diseases associated with oxidative stress.
References
Regaloside D: A Traditional Chinese Medicine Perspective for Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Regaloside D, a phenylpropanoid glycoside found in select species of the Lilium genus, has drawn interest for its potential therapeutic applications rooted in Traditional Chinese Medicine (TCM). Plants containing this and similar compounds have been utilized for centuries to address ailments associated with inflammation and cellular proliferation. This technical guide provides a comprehensive overview of the traditional uses, putative pharmacological activities, and potential mechanisms of action of this compound. Detailed experimental protocols for the quantification of this compound and the evaluation of its anti-inflammatory and anticancer activities are presented. Furthermore, this document explores the potential modulation of key signaling pathways, namely NF-κB and MAPK, by this compound, offering a roadmap for future research and drug development endeavors.
Introduction
The genus Lilium, commonly known as lily, holds a significant place in Traditional Chinese Medicine. Various parts of the lily plant, particularly the bulbs, have been used to treat a range of conditions, including coughs, lung diseases, and topical inflammations like burns and swellings[1][2][3]. Modern phytochemical investigations have revealed that these therapeutic effects may be attributed to a rich array of secondary metabolites, including phenylpropanoid glycosides such as this compound. This compound is notably isolated from Lilium longiflorum[4]. While direct studies on this compound are limited, related compounds like Regaloside A, also found in Lilium species, have demonstrated antioxidant, anti-inflammatory, and anticancer properties, suggesting a similar therapeutic potential for this compound[5].
This guide aims to bridge the gap between the traditional use of Lilium species and the modern scientific investigation of its bioactive constituents, with a specific focus on this compound. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic promise of this natural compound.
Traditional Chinese Medicine Uses of Lilium Species
In the practice of Traditional Chinese Medicine, plants from the Lilium genus are valued for their ability to "clear heat," "moisten the lungs," and "calm the spirit." These broad therapeutic actions translate to the treatment of specific symptoms and diseases.
| Traditional Use | Description | Relevant Plant Species |
| Anti-inflammatory | Used topically for burns and skin irritations, and internally for inflammatory conditions of the respiratory system. | Lilium species |
| Antitussive & Expectorant | Employed in remedies for coughs, particularly dry coughs, and to help clear phlegm from the lungs. | Lilium species |
| Anticancer (Ancillary) | Used in some formulations as a supportive therapy to potentially mitigate the side effects of conventional cancer treatments and improve overall well-being. | Lilium species |
| Sedative | Utilized for restlessness, insomnia, and palpitations. | Lilium species |
Quantitative Analysis of this compound
Accurate quantification of this compound in plant material and biological samples is crucial for pharmacological studies. While a specific validated method for this compound is not widely published, a High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method, successfully applied for the simultaneous quantification of other Regalosides (A, B, C, E, F, H, I, and K) in Lilium lancifolium, can be adapted[6][7].
Table 1: Quantitative Data for Regaloside A and B in Lilium lancifolium
| Compound | Concentration Range (mg/g of freeze-dried material) | Analytical Method | Reference |
| Regaloside A | 24.82 - 25.16 | HPLC-PDA | [8] |
| Regaloside B | 28.99 - 29.76 | HPLC-PDA | [8] |
Note: This data is for related compounds and serves as an estimation for the potential concentration range of this compound.
Experimental Protocols
Extraction and Isolation of this compound
A general method for the extraction of total glycosides from lily bulbs can be refined for the specific isolation of this compound.
-
Extraction:
-
Air-dried and powdered bulbs of Lilium longiflorum are subjected to reflux extraction with 80% ethanol.
-
The extraction is typically performed at 60-80°C for 3-4 hours and repeated three times to ensure maximum yield.
-
The combined ethanolic extracts are then concentrated under reduced pressure to obtain a crude extract.
-
-
Purification:
-
The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). Phenylpropanoid glycosides are expected to be enriched in the ethyl acetate and n-butanol fractions.
-
These fractions are further purified using column chromatography over silica gel or a macroporous resin (e.g., HP-20).
-
Final purification to obtain this compound can be achieved through preparative HPLC.
-
In Vitro Anti-inflammatory Activity Assays
This assay provides a simple and rapid preliminary screening for anti-inflammatory activity.
-
Preparation of Reagents:
-
1% aqueous solution of bovine serum albumin (BSA).
-
Phosphate buffered saline (PBS, pH 6.4).
-
This compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Diclofenac sodium as a positive control.
-
-
Procedure:
-
The reaction mixture consists of 0.5 mL of this compound or standard drug solution and 0.5 mL of 1% BSA solution.
-
The mixture is incubated at 37°C for 20 minutes and then the temperature is increased to 70°C for 5 minutes.
-
After cooling, 2.5 mL of PBS is added.
-
The absorbance of the resulting solution is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated.
-
This assay assesses the ability of this compound to inhibit the production of a key inflammatory mediator.
-
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
-
NO Measurement:
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture:
-
A suitable cancer cell line (e.g., human lung carcinoma A549 or human breast cancer MCF-7) is cultured in appropriate media and conditions.
-
-
Treatment:
-
Cells are seeded in a 96-well plate and incubated for 24 hours.
-
The cells are then treated with various concentrations of this compound for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm.
-
The percentage of cell viability is calculated, and the IC50 value (concentration required to inhibit 50% of cell growth) is determined.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
-
Protein Extraction:
-
Cells treated with this compound and/or an appropriate stimulus (e.g., LPS for inflammation studies) are lysed to extract total protein.
-
-
SDS-PAGE and Transfer:
-
Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65, total p65, phospho-p38 MAPK, total p38).
-
Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to determine the relative protein expression levels.
-
Potential Signaling Pathways
While direct evidence is lacking for this compound, many natural products with anti-inflammatory and anticancer properties exert their effects by modulating key intracellular signaling pathways. The NF-κB and MAPK pathways are two such critical cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival[9][10][11][12]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway at several points, such as by preventing IKK activation or IκBα degradation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular processes such as inflammation, proliferation, differentiation, and apoptosis[13][14][15][16]. It consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK families include ERK, JNK, and p38 MAPK. Dysregulation of these pathways is implicated in both cancer and inflammatory diseases. Natural compounds can interfere with MAPK signaling by inhibiting the phosphorylation of key kinases in the cascade.
Experimental Workflow
A systematic approach is essential for the comprehensive evaluation of this compound's therapeutic potential. The following workflow outlines the key stages, from initial extraction to in vivo validation.
Conclusion and Future Directions
This compound, a constituent of traditionally used medicinal plants of the Lilium genus, represents a promising candidate for further pharmacological investigation. Based on the known activities of related compounds and the traditional uses of its plant source, this compound is hypothesized to possess significant anti-inflammatory and anticancer properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for future research.
Key future directions should include:
-
The development and validation of a specific and sensitive analytical method for the quantification of this compound.
-
Comprehensive in vitro and in vivo studies to confirm its anti-inflammatory and anticancer activities.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.
-
Evaluation of its safety profile and pharmacokinetic properties.
The systematic exploration of this compound, guided by the principles of modern drug discovery, holds the potential to translate a traditional remedy into a novel therapeutic agent.
References
- 1. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. arborassays.com [arborassays.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Establishment and validation of a new HPLC-UV method for the quantification of regaloside A in Lilium lancifolium bulbus extracts -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 6. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Allosteric Mechanism of NF-κB Dimerization and DNA Binding Targeted by an Anti-Inflammatory Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of redox signaling and the control of MAP kinase pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Regaloside D: A Methodological Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside D, a phenylpropanoid glycoside, has been identified as a constituent of certain traditional medicinal plants.[1][2] While its bioactivity is a subject of ongoing research, understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its therapeutic potential and safety. This technical guide outlines the key experimental protocols and analytical methods that would be essential for a thorough investigation of the pharmacokinetics and bioavailability of this compound.
Analytical Methodology for Quantification
Accurate quantification of this compound in biological matrices is the cornerstone of any pharmacokinetic study. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is a validated method for the simultaneous determination of various regalosides, including this compound, in plant extracts.[1] For pharmacokinetic studies, which require high sensitivity and specificity in complex biological matrices like plasma and urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
Recommended Analytical Method: LC-MS/MS
Rationale: LC-MS/MS offers superior sensitivity (low limit of quantification) and selectivity over HPLC-PDA, enabling the detection of low concentrations of the analyte and its metabolites in biological samples.
Experimental Protocol:
-
Sample Preparation:
-
Plasma/Blood: Protein precipitation is a common and effective method. This involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected, evaporated to dryness, and reconstituted in the mobile phase for injection.
-
Urine: A simple "dilute and shoot" approach is often sufficient. The urine sample is centrifuged to remove particulate matter, and the supernatant is diluted with the mobile phase before injection.
-
Tissue Homogenates: Tissues are first homogenized in a suitable buffer. Subsequently, protein precipitation or solid-phase extraction (SPE) can be employed to extract the analyte.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of phenylpropanoid glycosides.
-
Mobile Phase: A gradient elution with a mixture of water (often containing a small percentage of formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical for analytical LC-MS/MS.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode would be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment ion) to monitor. This highly selective technique minimizes interference from other compounds in the matrix.
-
-
Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.
In Vivo Pharmacokinetic Studies
Animal models are essential for preclinical pharmacokinetic evaluation.[3][4][5][6] Rodents, such as rats or mice, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.
Experimental Protocol for an In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male and female Sprague-Dawley or Wistar rats (typically 200-250 g).
-
Housing and Acclimatization: Animals should be housed in controlled conditions (temperature, humidity, and light-dark cycle) and allowed to acclimatize for at least one week before the experiment.
-
Dosing:
-
Intravenous (IV) Administration: A solution of this compound in a suitable vehicle (e.g., saline, PEG400) is administered as a bolus injection into the tail vein. This allows for the determination of key parameters like clearance, volume of distribution, and elimination half-life, and is essential for calculating absolute bioavailability.
-
Oral (PO) Administration: this compound is administered via oral gavage. This route provides information on absorption characteristics (Cmax, Tmax) and oral bioavailability.
-
-
Blood Sampling:
-
Serial blood samples (e.g., at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) are collected from the tail vein or jugular vein into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Urine and Feces Collection: Animals can be housed in metabolic cages to allow for the collection of urine and feces over a specified period (e.g., 24 or 48 hours) to assess the extent of renal and fecal excretion.
-
Data Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Key pharmacokinetic parameters are calculated (see Table 1).
-
Pharmacokinetic Parameters
The following table outlines the key pharmacokinetic parameters that would be determined from an in vivo study.
| Parameter | Description | Importance |
| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Absolute Bioavailability | The fraction of the administered dose that reaches the systemic circulation unchanged. Calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100. |
Table 1. Key Pharmacokinetic Parameters.
Bioavailability Assessment
Absolute bioavailability is a critical parameter that determines the dose of a drug required to achieve a desired therapeutic concentration. As described above, it is determined by comparing the AUC following oral administration to the AUC following intravenous administration.
Factors that can influence the oral bioavailability of this compound include:
-
Aqueous Solubility: Poor solubility can limit dissolution in the gastrointestinal tract.
-
Intestinal Permeability: The ability to cross the intestinal epithelium.
-
First-Pass Metabolism: Metabolism in the gut wall and liver before reaching systemic circulation.
Visualizing Experimental and Metabolic Pathways
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Postulated Metabolic Pathway for a Phenylpropanoid Glycoside
As this compound is a glycoside, a primary metabolic pathway in vivo is likely to be deglycosylation by gut microbiota, followed by further metabolism of the aglycone.
Caption: Postulated metabolic pathway for this compound.
Conclusion
While specific pharmacokinetic data for this compound is currently lacking in the public domain, this guide provides a robust framework for its investigation. The successful characterization of this compound's ADME profile will be contingent on the development and validation of a sensitive bioanalytical method, followed by well-designed in vivo studies in a relevant animal model. The resulting data will be invaluable for assessing its potential as a therapeutic agent and for designing future preclinical and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In-vivo Animal Models - Aragen Life Sciences [aragen.com]
- 4. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models for acute radiation syndrome drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Regaloside D: A Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Protocols of a Promising Phenylpropanoid Glycoside
Abstract
Regaloside D, a phenylpropanoid glycoside isolated from the bulbs of Lilium longiflorum and Lilium brownii, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known biological activities, with a particular focus on its role as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. Detailed experimental protocols for its extraction, purification, and bioactivity assessment are presented to facilitate further research and development.
Chemical and Physical Properties
This compound is chemically identified with the CAS Number 120601-66-3.[1] Its molecular formula is C18H24O10, corresponding to a molecular weight of approximately 400.38 g/mol .[1][2] This compound belongs to the class of phenylpropanoids, characterized by a C6-C3 carbon skeleton. This compound is typically sourced from the rhizomes of Lilium brownii var. viridulum Baker.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 120601-66-3 | [1] |
| Molecular Formula | C18H24O10 | [1][2] |
| Molecular Weight | 400.38 g/mol | [1][2] |
| IUPAC Name | [(2R)-1-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [3] |
| Storage | Store at -20°C. | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unequivocal identification and structural elucidation of this compound. The following are characteristic spectral data:
-
¹H-NMR and ¹³C-NMR Spectroscopy: The nuclear magnetic resonance spectra provide detailed information about the hydrogen and carbon framework of the molecule. Specific chemical shifts and coupling constants are essential for confirming the structure of the glycosidic linkages and the phenylpropanoid moiety. Note: Specific peak assignments are pending experimental data acquisition.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key absorptions would include:
-
A broad band in the region of 3550-3200 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups.
-
Absorptions around 3100-3010 cm⁻¹ and 1680-1620 cm⁻¹ corresponding to the C-H and C=C stretching of the aromatic ring and the alkene group, respectively.
-
A strong absorption in the range of 1750-1680 cm⁻¹ indicative of the C=O stretching of the ester group.
-
C-O stretching vibrations would appear in the fingerprint region between 1300-1000 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectral analysis provides information on the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed, confirming the molecular weight. Fragmentation patterns can help in elucidating the structure by showing the loss of the sugar moiety and fragmentation of the aglycone part. Note: Specific m/z values are pending experimental data acquisition.
Biological Activity and Signaling Pathways
The primary reported biological activity of this compound is its inhibitory effect on Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.
DPP-IV Inhibition
This compound has been identified as a potential inhibitor of DPP-IV.[1][2] The inhibition of this enzyme by this compound would lead to an increase in the circulating levels of active incretins, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. The precise IC50 value for this compound's inhibition of DPP-IV is a critical parameter for evaluating its potency. While the exact value for this compound is not yet publicly available, related compounds have shown IC50 values in the micromolar range.
The general signaling pathway for DPP-IV inhibition is depicted below:
Anti-Inflammatory Potential
While direct studies on the anti-inflammatory activity of this compound are limited, related phenylpropanoid glycosides have demonstrated such properties. For instance, Regaloside B has been shown to inhibit the expression of iNOS and COX-2, key mediators of inflammation. This suggests that this compound may also possess anti-inflammatory effects, potentially through the modulation of signaling pathways such as NF-κB and MAPK. Further investigation is warranted to elucidate these potential activities.
Experimental Protocols
Extraction and Purification of this compound
A key method for the purification of this compound from the scaly bulbs of Lilium longiflorum is Centrifugal Partition Chromatography (CPC).[2] This technique offers a significant advantage over traditional solid-phase chromatography by eliminating irreversible adsorption of the sample.
Protocol for Extraction and CPC Purification:
-
Extraction:
-
Air-dry and powder the scaly bulbs of Lilium longiflorum.
-
Extract the powdered material with methanol at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which is enriched with phenylpropanoid glycosides, is then subjected to further purification.
-
-
Centrifugal Partition Chromatography (CPC):
-
Solvent System Selection: A suitable two-phase solvent system is critical for successful separation. A common system for separating polar compounds like this compound is a mixture of ethyl acetate, n-butanol, and water in appropriate ratios. The optimal ratio should be determined by evaluating the partition coefficient (K) of the target compound.
-
CPC Operation:
-
The CPC apparatus is first filled with the stationary phase (typically the aqueous lower phase).
-
The mobile phase (the organic upper phase) is then pumped through the system at a specific flow rate while the rotor is spinning at a set speed.
-
Once hydrodynamic equilibrium is reached, the sample, dissolved in a mixture of the stationary and mobile phases, is injected.
-
The effluent is monitored by UV detection, and fractions are collected.
-
-
Fraction Analysis: The collected fractions are analyzed by analytical HPLC or TLC to identify those containing pure this compound.
-
Final Purification: Fractions containing this compound are pooled and concentrated to yield the purified compound.
-
References
Regaloside D and its Role in Neuroprotective Effects: A Review of Currently Available Scientific Literature
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of scientific knowledge regarding Regaloside D and its potential neuroprotective effects. A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific research on the biological activities of this compound, particularly concerning neuroprotection. While the compound has been identified as a constituent of certain plant species, there are no detailed in vitro or in vivo studies, quantitative data, or established experimental protocols that specifically elucidate its neuroprotective mechanisms or efficacy. This document summarizes the limited available information and provides context by examining the broader classes of compounds to which this compound belongs and the bioactivities of the plant genus from which it is isolated.
Introduction to this compound
This compound is classified as a phenylpropanoid glycoside. Phenylpropanoids are a large family of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. They serve a wide variety of functions in plants, including defense against herbivores and pathogens, structural support (lignin), and pigmentation. Glycosides are compounds that contain a carbohydrate molecule (a sugar) linked to a non-carbohydrate moiety, in this case, a phenylpropanoid. The chemical structure of this compound has been identified in scientific literature, but its biological functions remain largely unexplored.
Review of Direct Scientific Evidence for this compound
An exhaustive search of scientific databases for studies specifically investigating the neuroprotective effects of this compound did not yield any quantitative data from in vitro or in vivo experimental models. Consequently, there is no specific information available on its mechanism of action, such as its impact on signaling pathways, receptor interactions, or enzyme inhibition related to neuroprotection.
Indirect and Circumstantial Evidence
Given the absence of direct research on this compound, this guide explores related areas that may provide a rationale for future investigation into its neuroprotective potential.
This compound has been identified in plants of the Lilium genus. Various extracts from Lilium species have been investigated for their medicinal properties, including neuroprotective effects. For instance, studies on extracts from Lilium brownii have shown potential in experimental models of Parkinson's disease.[1] These extracts were found to improve motor dysfunction and increase the number of neurons in the substantia nigra of mice with MPTP-induced Parkinson's disease.[1] The proposed mechanisms include the activation of the p62-Keap1-Nrf2 pathway, which is involved in cellular defense against oxidative stress.[1] Similarly, an aqueous extract of Lilium lancifolium Thunberg demonstrated neuroprotective effects against corticosterone-induced damage in PC12 cells by mitigating endoplasmic reticulum stress and mitochondrial dysfunction.[2][3] While these findings are promising for the Lilium genus, it is crucial to note that these studies used complex extracts containing numerous compounds, and the specific contribution of this compound to these observed effects, if any, is unknown.
Phenylpropanoid glycosides as a chemical class have been reported to possess a range of biological activities, including antioxidant and neuroprotective effects.[4][5][6] For example, phenylethanoid glycosides have demonstrated significant neuroprotective effects in an in vitro model of Alzheimer's disease by increasing the viability of PC12 cells injured with Aβ(1-42) or H₂O₂.[4] The antioxidant properties of phenylpropanoid glycosides from Ginkgo biloba have also been documented, with some compounds exhibiting potent radical scavenging activity.[5][6] This general neuroprotective potential of the broader chemical class suggests that this compound may warrant investigation for similar activities.
Proposed Future Research Directions
The lack of data on this compound presents a clear opportunity for novel research. A logical first step would be to isolate or synthesize a sufficient quantity of pure this compound to enable in vitro studies.
A potential experimental workflow to screen for and characterize the neuroprotective effects of this compound is outlined below.
Conclusion
References
- 1. Neuroprotective properties of the Lilium brownii extracts in the experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Lilium Lancifolium Thunberg Extract Against Corticosterone-Induced Dysfunctions in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Regaloside D from Lilium longiflorum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside D, a phenylpropanoid glyceride identified as 1-O-p-coumaroyl-2-O-β-glucopyranosylglycerol, is a natural product found in the scaly bulbs of the Easter lily, Lilium longiflorum. The bulbs of this plant are utilized in traditional medicine in East Asia and are also consumed as a food ingredient.[1] Phytochemical investigations into Lilium species have revealed a variety of bioactive compounds, including phenylpropanoids, which have demonstrated antiviral, antitumor, antidiabetic, anti-inflammatory, and antioxidant activities.[1] While some phenylpropanoids from L. longiflorum have shown inhibitory activity against dipeptidyl peptidase IV (DPP-IV), this compound itself was found to be inactive in this regard.[2] However, related compounds like Regaloside B have shown potential in modulating inflammatory and angiogenic pathways, suggesting that this compound may possess other significant biological activities warranting further investigation.[3]
These application notes provide a detailed protocol for the extraction and purification of this compound from the scaly bulbs of Lilium longiflorum. The methodology is based on centrifugal partition chromatography (CPC), a liquid-liquid separation technique that avoids the use of a solid stationary phase, thereby preventing irreversible sample adsorption and denaturation.[1][2]
Experimental Protocols
Plant Material and Initial Extraction
-
Plant Material: Obtain fresh scaly bulbs of Lilium longiflorum.
-
Preparation: Clean the bulbs and slice them into small pieces.
-
Drying: Lyophilize (freeze-dry) the sliced bulbs to remove water content.
-
Grinding: Grind the dried bulbs into a fine powder.
-
Solvent Extraction:
-
Suspend the powdered bulbs in methanol (MeOH) and sonicate for 1 hour. Repeat this process three times.
-
Filter the methanolic extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in distilled water.
-
Perform sequential partitioning with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Collect the ethyl acetate fraction, as it has been shown to contain the phenylpropanoids of interest.[1]
-
Concentrate the ethyl acetate fraction under reduced pressure to yield the dried extract for further purification.
-
Purification of this compound via Centrifugal Partition Chromatography (CPC)
Centrifugal Partition Chromatography is an effective one-step method for the purification of phenylpropanoids from the ethyl acetate fraction of L. longiflorum.[1]
-
CPC Instrument: Utilize a centrifugal partition chromatograph equipped with a suitable rotor.
-
Solvent System: Prepare a two-phase solvent system composed of chloroform/methanol/isopropanol/water in a 5:2:2:4 (v/v/v/v) ratio.[1]
-
Phase Preparation:
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper and lower phases prior to use.
-
-
CPC Operation (Ascending Mode):
-
Fill the CPC rotor with the stationary phase (the upper phase of the solvent system) at a flow rate of 20 mL/min and a rotation speed of 1000 rpm.
-
Once the column is filled, switch to the mobile phase (the lower phase of the solvent system) at a flow rate of 3 mL/min.
-
Continue pumping the mobile phase until hydrostatic equilibrium is reached.
-
-
Sample Injection:
-
Dissolve 200 mg of the dried ethyl acetate fraction in a suitable volume of the biphasic solvent system.[1]
-
Inject the sample solution into the CPC system.
-
-
Fraction Collection:
-
Collect fractions based on the UV absorbance profile (monitored at 320 nm).
-
-
Isolation of this compound:
-
Combine the fractions containing this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Data Presentation
The following table summarizes the quantitative data from the purification of phenylpropanoids from 200 mg of the ethyl acetate fraction of L. longiflorum bulbs using CPC.[1]
| Compound | Common Name/Identifier | Yield (mg) | Purity (%) at 320 nm |
| 1 | This compound | 2.9 | 75.8 |
| 2 | 3,6′-O-diferuloylsucrose | 12.2 | 97.9 |
| 3 | Regaloside B | 3.1 | 66.5 |
| 4 | 1-O-p-coumaroylglycerol | 6.8 | 96.9 |
| 5 | 4-O-acetyl-3,6′-O-diferuloylsucrose | 6.2 | 90.2 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway
While the direct signaling pathways modulated by this compound are not yet fully elucidated, related phenylpropanoid glycerides, such as Regaloside B, have been shown to inhibit the expression of inflammatory and angiogenic factors.[3] A common pathway involved in inflammation is the NF-κB signaling cascade. The following diagram illustrates a hypothetical inhibitory effect of this compound on this pathway, which is a plausible mechanism for potential anti-inflammatory activity.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Purification of Phenylpropanoids from the Scaly Bulbs of Lilium Longiflorum by CPC and Determination of Their DPP-IV Inhibitory Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Glycosides and Regaloside B from Lily: Potential Therapeutic Agents for Osteogenic Differentiation, Migration, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Regaloside D using HPLC-UV
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Regaloside D. This protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a phenylpropanoid compound that has been isolated from plants such as Lilium Longiflorum and is of interest for its potential biological activities.[1][2] Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and standardization of herbal extracts. The HPLC-UV method described herein provides a reliable and accessible approach for the determination of this compound in various sample matrices. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for separating and quantifying components in complex mixtures, such as crude plant extracts.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The quantification is performed by detecting the UV absorbance of this compound at a specific wavelength as it elutes from the column. The peak area of the analyte is proportional to its concentration in the sample, which is determined by comparison to a standard curve generated from known concentrations of a this compound reference standard.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or other suitable modifier, optional)
-
Plant material or extract containing this compound
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
The following is a general procedure for the extraction of this compound from plant material, such as the stems of Tripterygium regelii.[3]
-
Drying and Grinding: Dry the plant material (e.g., stems) and grind it into a fine powder.
-
Ultrasonic-Assisted Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol.
-
Extraction: Sonicate the mixture for 1 hour at room temperature.[3]
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
HPLC-UV Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with or without a small percentage of formic acid to improve peak shape) is commonly used for the separation of natural products. A suggested starting gradient is:
-
0-20 min: 20-80% Acetonitrile
-
20-25 min: 80-20% Acetonitrile
-
25-30 min: 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the presence of a conjugated system in similar triterpenoids from Tripterygium regelii showing absorption at 236 nm and 360 nm, a wavelength of 236 nm is recommended for the detection of this compound.[3] It is advisable to run a UV scan of the this compound standard to determine its absorbance maximum for optimal sensitivity.
Data Presentation
The quantitative data for the HPLC-UV method for this compound should be summarized as follows:
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | To be determined |
| Precision (%RSD) | ||
| - Intra-day | < 2% | ≤ 2% |
| - Inter-day | < 2% | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Limit of Detection (LOD) (µg/mL) | To be determined | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | To be determined | Signal-to-noise ratio of 10:1 |
Mandatory Visualizations
References
Application Note: Quantitative Analysis of Regaloside D in Plant Extracts using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside D, a phenylpropanoid glycoside primarily isolated from the bulbs of Lilium species, has garnered interest for its potential pharmacological activities. As a member of the broader regaloside family, which has demonstrated anti-inflammatory and antioxidant properties, accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, pharmacokinetic studies, and the development of new therapeutics. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
While a specific validated LC-MS/MS method for this compound is not publicly available, the following table presents representative quantitative data from a validated HPLC-PDA method for other regaloside compounds isolated from Lilium lancifolium Thunb.[1]. These values provide a benchmark for the expected performance of a well-developed LC-MS/MS method for this compound, which would require its own validation.
| Parameter | Regaloside A | Regaloside B | Regaloside C | Regaloside E | Regaloside F | Regaloside H | Regaloside I | Regaloside K |
| Linearity (r²) | ≥0.9999 | ≥0.9999 | ≥0.9999 | ≥0.9999 | ≥0.9999 | ≥0.9999 | ≥0.9999 | ≥0.9999 |
| LOD (µg/mL) | 0.20 | 0.22 | 0.10 | 0.12 | 0.18 | 0.15 | 0.66 | 0.11 |
| LOQ (µg/mL) | 0.62 | 0.68 | 0.29 | 0.35 | 0.55 | 0.46 | 2.01 | 0.32 |
| Recovery (%) | 95.39-103.92 | 95.39-103.92 | 95.39-103.92 | 95.39-103.92 | 95.39-103.92 | 95.39-103.92 | 95.39-103.92 | 95.39-103.92 |
| Precision (RSD %) | ≤2.55 | ≤2.55 | ≤2.55 | ≤2.55 | ≤2.55 | ≤2.55 | ≤2.55 | ≤2.55 |
Experimental Protocols
This section outlines a detailed protocol for the extraction and LC-MS/MS analysis of this compound from plant materials.
Sample Preparation: Extraction from Plant Material
-
Grinding: Dry the plant material (e.g., bulbs of Lilium species) at 40-50°C to a constant weight and grind into a fine powder (80-100 mesh).
-
Extraction Solvent: Prepare a solution of 70% methanol in water (v/v).
-
Extraction Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of the 70% methanol solution.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 50 mL of 70% methanol.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % B 0.0 10 2.0 30 8.0 90 10.0 90 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M-H]⁻): m/z 399.1 (calculated for C₁₈H₂₄O₁₀).
-
Product Ions:
-
Quantifier: To be determined experimentally. A plausible fragment would be the loss of the glyceroyl moiety.
-
Qualifier: To be determined experimentally. A plausible fragment would be the p-coumaric acid moiety.
-
-
Collision Energy (CE): To be optimized for this compound (typically 20-40 eV for similar compounds).
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: -4500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: Nitrogen.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Proposed Anti-inflammatory Signaling Pathway
Phenylpropanoids, including regalosides, are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
Caption: Phenylpropanoid anti-inflammatory pathway.
References
Application Note: A Detailed Protocol for the Isolation of Regaloside D using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regaloside D is a phenylpropanoid glycoside that has been isolated from the scaly bulbs of Lilium longiflorum. Phenylpropanoid glycosides are a class of natural products known for a variety of biological activities. The isolation and purification of these compounds are crucial for further pharmacological studies and drug development. While advanced techniques like Centrifugal Partition Chromatography (CPC) have been successfully employed for the separation of this compound and other phenylpropanoids from Lilium longiflorum, traditional column chromatography remains a widely accessible and valuable method for purification. However, the separation of these structurally similar and polar compounds can be challenging, often requiring multiple chromatographic steps to achieve high purity.
This application note provides a detailed, step-by-step protocol for the isolation of this compound from the ethyl acetate fraction of Lilium longiflorum extract using silica gel column chromatography. The protocol is designed to guide researchers through the process of extraction, fractionation, and final purification.
Experimental Protocols
1. Plant Material and Extraction
-
Plant Material: Dried scaly bulbs of Lilium longiflorum.
-
Extraction Solvent: 95% Ethanol.
-
Protocol:
-
Grind the dried scaly bulbs of Lilium longiflorum into a fine powder.
-
Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
2. Fractionation of the Crude Extract
-
Solvents: Distilled water, n-hexane, chloroform, ethyl acetate, n-butanol.
-
Protocol:
-
Suspend the crude ethanol extract in distilled water.
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Separate and collect each fraction.
-
Concentrate the ethyl acetate fraction to dryness. This fraction is enriched with phenylpropanoid glycosides, including this compound.
-
3. Isolation of this compound by Column Chromatography
This protocol involves a two-step column chromatography process for effective purification.
Step 3.1: Initial Fractionation using Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient of Chloroform (CHCl₃) and Methanol (MeOH).
-
Protocol:
-
Column Packing: Prepare a slurry of silica gel in chloroform. Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50 CHCl₃:MeOH, and finally 100% MeOH).
-
Fraction Collection: Collect fractions of equal volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., Chloroform:Methanol 9:1). Visualize the spots under UV light (254 nm and 366 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid spray followed by heating).
-
Pooling Fractions: Combine the fractions that show a similar TLC profile and contain the target compound, this compound. Concentrate the pooled fractions.
-
Step 3.2: Final Purification using Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: An isocratic or shallow gradient solvent system of Ethyl Acetate (EtOAc) and Methanol (MeOH). A potential starting point could be Ethyl Acetate:Methanol (98:2).
-
Protocol:
-
Column Packing: Pack a column with fine silica gel (230-400 mesh) using the selected mobile phase.
-
Sample Loading: Dissolve the semi-purified fraction from the previous step in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Fine-tuning of the solvent polarity may be required to achieve optimal separation.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain isolated this compound. Confirm the structure and purity using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.
-
Data Presentation
The following table summarizes the quantitative data from the purification of phenylpropanoids from 200 mg of the ethyl acetate fraction of L. longiflorum using Centrifugal Partition Chromatography (CPC), as reported by Kim BR, et al. (2020). This data can serve as a benchmark for the expected yield and purity when using the column chromatography protocol described above.
| Compound No. | Compound Name | Amount Purified (mg) | Purity (%) at 320 nm | DPP-IV Inhibition IC₅₀ (µM) |
| 1 | This compound | 2.9 | 75.8 | Inactive |
| 2 | 3,6'-O-diferuloylsucrose | 12.2 | 97.9 | 46.19 |
| 3 | Regaloside B | 3.1 | 66.5 | Inactive |
| 4 | 1-O-p-coumaroylglycerol | 6.8 | 96.9 | Inactive |
| 5 | 4-O-acetyl-3,6'-O-diferuloylsucrose | 6.2 | 90.2 | 63.26 |
Data sourced from Kim BR, et al. ACS Omega. 2020;5(8):4050-4057.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound isolation.
Signaling Pathway Diagram
While this compound itself was found to be inactive as a DPP-IV inhibitor, related compounds from the same extract showed significant activity. The following diagram illustrates the general mechanism of DPP-IV inhibition, which is a key therapeutic target for type 2 diabetes.
Caption: General mechanism of DPP-IV inhibition.
Application Notes: Cell-Based Assays for Determining the Bioactivity of Regaloside D
Introduction
Regaloside D is a novel natural product with potential therapeutic applications. Preliminary characterization is essential to understand its biological effects and mechanism of action. Cell-based assays offer a robust and efficient platform for initial screening and detailed investigation of a compound's bioactivity, including cytotoxicity, anti-inflammatory potential, and impact on specific cellular signaling pathways. These notes provide detailed protocols for a panel of primary assays to evaluate the bioactivity of this compound.
1. Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a critical first step to determine the cytotoxic concentration range of this compound.
Experimental Workflow for Cytotoxicity Screening
Application Notes and Protocols for Regaloside D Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of Regaloside D stock solutions for use in various research and drug development applications. This compound is a phenylpropanoid natural product isolated from Lilium Longiflorum.[1][2][3] Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Molecular Formula | C18H24O10 | [1][2][4] |
| Molecular Weight | 400.4 g/mol | [1][4][5][6] |
| Appearance | Powder | [4] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [4] |
Storage and Stability
Proper storage of this compound in both solid and solution form is critical to maintain its integrity and biological activity.
-
Solid Form (Powder): Store at -20°C for up to 3 years.[1]
-
In Solvent (Stock Solution): Store in aliquots at -80°C for up to 1 year or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][3]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder form)
-
Anhydrous/molecular sieve-dried DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weigh this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare a 1 mL stock solution, weigh 4.004 mg of this compound.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of solvent needed to achieve the desired concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
For a 10 mM (0.010 mol/L) stock solution with 4.004 mg (0.004004 g) of this compound:
Volume (L) = 0.004004 g / (0.010 mol/L * 400.4 g/mol ) = 0.001 L = 1 mL
-
Dissolve the Compound: Add the calculated volume of DMSO to the microcentrifuge tube containing the weighed this compound.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3]
Stock Solution Preparation Table
The following table provides pre-calculated solvent volumes for preparing common stock solution concentrations of this compound.
| Mass of this compound | For 1 mM Stock Solution | For 5 mM Stock Solution | For 10 mM Stock Solution |
| 1 mg | 2.4976 mL | 0.4995 mL | 0.2498 mL |
| 5 mg | 12.4881 mL | 2.4976 mL | 1.2488 mL |
| 10 mg | 24.9763 mL | 4.9953 mL | 2.4976 mL |
| Table adapted from supplier data.[3][7] |
Safety Precautions
When handling this compound and preparing solutions, it is important to adhere to standard laboratory safety practices.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[8]
-
Avoid contact with skin and eyes.[8]
-
In case of accidental contact, wash the affected area thoroughly with water.
-
Dispose of waste according to institutional and local regulations.
Visual Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | CAS:120601-66-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. Regaloside H | C18H24O10 | CID 14542288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Regaloside A | C18H24O10 | CID 5459131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Regaloside F|120601-65-2|MSDS [dcchemicals.com]
Analytical Standards for Regaloside D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside D is a phenylpropanoid glycoside isolated from the bulbs of Lilium longiflorum.[1][2] As a natural product, it has garnered interest for its potential biological activities, including dipeptidyl peptidase-IV (DPP-IV) inhibitory and antioxidant effects.[1][3] These properties suggest its potential therapeutic applications, making the development of robust analytical standards and protocols crucial for consistent and reliable research and drug development.
This document provides detailed application notes and experimental protocols for the analysis of this compound, including its chemical and physical properties, and methodologies for its quantification and characterization using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a proposed signaling pathway for its DPP-IV inhibitory activity is presented.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its accurate analysis and handling.
| Property | Value | Reference |
| CAS Number | 120601-66-3 | [1] |
| Molecular Formula | C₁₈H₂₄O₁₀ | [1] |
| Molecular Weight | 400.38 g/mol | [1] |
| Source | Lilium longiflorum | [1][2] |
| Purity (typical) | ≥98% (by HPLC) | [4] |
| Appearance | White to off-white powder | |
| Storage | Store at -20°C for long-term stability. | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-PDA) for Quantification of this compound
This protocol is adapted from a validated method for the simultaneous determination of several regalosides and is suitable for the quantification of this compound in various matrices.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard (≥98% purity)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For plant extracts, perform a suitable extraction (e.g., sonication with 70% ethanol) followed by filtration through a 0.45 µm syringe filter.
-
For other matrices, a suitable sample clean-up and extraction procedure should be developed and validated.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 310 nm (or determined by UV scan of the standard) |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification of this compound
This protocol provides a general framework for the sensitive detection and quantification of this compound, particularly in complex biological matrices.
Instrumentation:
-
Liquid Chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard (≥98% purity)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC protocol, using LC-MS grade solvents.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | Time (min) |
| 0 | |
| 8 | |
| 10 | |
| 10.1 | |
| 12 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
-
Mass Spectrometry Conditions (Example for ESI):
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Scan Range (Full Scan) | m/z 100-1000 |
| MRM Transitions (for quantification) | Precursor ion [M-H]⁻: m/z 399.4 -> Product ions (to be determined by infusion of standard) |
-
Data Analysis:
-
Confirm the identity of this compound by its retention time and the mass-to-charge ratio (m/z) of its molecular ion and fragment ions.
-
For quantification, use the Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Reagents:
-
Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)
-
This compound sample (5-10 mg)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the chosen deuterated solvent in an NMR tube.
-
-
NMR Experiments:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to assign the complete structure.
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra.
-
Compare the obtained spectral data with published data for this compound to confirm its identity and structure.[5]
-
Biological Activity and Signaling Pathway
This compound has been identified as a potential inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[1] Inhibition of DPP-IV increases the levels of incretin hormones, such as GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release, leading to improved glycemic control.
DPP-IV Inhibition Assay Protocol
This protocol outlines a fluorescence-based assay to screen for DPP-IV inhibitory activity.[6]
Materials:
-
DPP-IV (human recombinant)
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
This compound (test compound)
-
Sitagliptin (positive control inhibitor)
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-IV enzyme in assay buffer.
-
Prepare a working solution of the DPP-IV substrate in assay buffer.
-
Prepare various concentrations of this compound and the positive control in a suitable solvent (e.g., DMSO) and then dilute with assay buffer.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add:
-
Assay Buffer
-
DPP-IV enzyme solution
-
Test compound (this compound) or positive control (Sitagliptin) or vehicle control.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the DPP-IV substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPP-IV inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of vehicle control)] x 100
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound – NatureStandard [naturestandard.com]
- 5. magres.apm.ac.cn [magres.apm.ac.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Structural Elucidation of Regaloside D using 1D and 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regaloside D is a glycosidic natural product, part of a family of compounds isolated from the bulbs of Lilium species.[1][2][3] The structural characterization of such natural products is a critical step in drug discovery and development, as the precise molecular architecture dictates its biological activity and therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the de novo structure elucidation of novel compounds.[4][5] This application note provides a detailed protocol and representative data analysis for the structural determination of this compound using a suite of modern 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The workflow described herein offers a comprehensive approach to unambiguously define the constitution and connectivity of complex natural products.
Experimental Protocols
Sample Preparation
-
Isolation: this compound is isolated from its natural source (e.g., ethanol extract of lily bulbs) using a combination of chromatographic techniques, such as column chromatography over macroporous resin followed by preparative High-Performance Liquid Chromatography (HPLC) to yield a pure compound (>98%).[1]
-
NMR Sample: Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in 0.5 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.[6]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7] Standard Bruker pulse programs can be utilized.
-
¹H NMR Spectroscopy:
-
Experiment: 1D ¹H
-
Solvent: Methanol-d₄
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3.0 s
-
Spectral Width: 12 ppm
-
-
¹³C NMR Spectroscopy:
-
Experiment: 1D ¹³C with proton decoupling
-
Solvent: Methanol-d₄
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 220 ppm
-
-
2D COSY (Correlation Spectroscopy):
-
Experiment: Gradient-selected COSY (gCOSY)
-
Description: Identifies protons that are spin-spin coupled (typically separated by 2-3 bonds).[8]
-
Parameters: 2048 data points in F2 and 256 increments in F1, 4 scans per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Experiment: Gradient-selected, sensitivity-enhanced HSQC
-
Description: Correlates protons with their directly attached carbons (one-bond ¹J_CH coupling).[9] An edited HSQC can further distinguish CH/CH₃ from CH₂ groups.
-
Parameters: Optimized for an average ¹J_CH of 145 Hz. 2048 data points in F2 and 256 increments in F1, 8 scans per increment.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Experiment: Gradient-selected HMBC
-
Description: Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ⁿJ_CH).[9] This is critical for connecting different structural fragments.
-
Parameters: Optimized for a long-range coupling constant (ⁿJ_CH) of 8 Hz. 2048 data points in F2 and 256 increments in F1, 16 scans per increment.
-
Workflow for Structural Elucidation
The overall workflow for determining the structure of a natural product like this compound using NMR is a systematic process of data acquisition and interpretation.
Caption: General workflow for NMR-based structural elucidation.
Results and Data Analysis
Disclaimer: The following data is representative for a molecule with the proposed structure of this compound, based on analysis of related compounds. It is intended to illustrate the analytical process.
The structure of this compound is determined to be a glycerol glycoside acylated with a p-coumaroyl group. The analysis proceeds by identifying the individual spin systems and then connecting them.
Table 1: ¹H NMR Data for this compound (500 MHz, CD₃OD)
| Position | δ_H (ppm) | Multiplicity | J (Hz) |
| p-Coumaroyl Moiety | |||
| 2' | 6.35 | d | 15.9 |
| 3' | 7.62 | d | 15.9 |
| 5', 9' | 7.45 | d | 8.6 |
| 6', 8' | 6.82 | d | 8.6 |
| Glycerol Moiety | |||
| 1a | 4.45 | dd | 11.5, 4.5 |
| 1b | 4.28 | dd | 11.5, 6.2 |
| 2 | 5.30 | m | |
| 3a | 3.95 | dd | 10.8, 5.0 |
| 3b | 3.75 | dd | 10.8, 5.5 |
| Glucosyl Moiety | |||
| 1'' | 4.38 | d | 7.8 |
| 2'' | 3.25 | t | 8.5 |
| 3'' | 3.40 | t | 9.0 |
| 4'' | 3.32 | t | 9.0 |
| 5'' | 3.38 | m | |
| 6''a | 3.88 | dd | 12.0, 2.2 |
| 6''b | 3.70 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Data for this compound (125 MHz, CD₃OD)
| Position | δ_C (ppm) | DEPT |
| p-Coumaroyl Moiety | ||
| 1' | 168.5 | C |
| 2' | 115.2 | CH |
| 3' | 146.8 | CH |
| 4' | 127.0 | C |
| 5', 9' | 131.2 | CH |
| 6', 8' | 116.8 | CH |
| 7' | 161.5 | C |
| Glycerol Moiety | ||
| 1 | 65.0 | CH₂ |
| 2 | 72.5 | CH |
| 3 | 71.8 | CH₂ |
| Glucosyl Moiety | ||
| 1'' | 104.5 | CH |
| 2'' | 75.2 | CH |
| 3'' | 78.0 | CH |
| 4'' | 71.6 | CH |
| 5'' | 78.2 | CH |
| 6'' | 62.8 | CH₂ |
Interpretation of 2D NMR Data
-
COSY Analysis: The COSY spectrum reveals the proton-proton connectivities. Key correlations include:
-
The H-2'/H-3' correlation, confirming the trans-double bond of the coumaroyl group (J = 15.9 Hz).
-
Correlations between H-5'/H-6' and H-8'/H-9', establishing the para-substituted aromatic ring.
-
A complete spin system from H-1'' to H-6'' confirms the presence of a glucopyranosyl unit.
-
Correlations from H-1 through H-2 to H-3 establish the glycerol backbone.
-
-
HSQC Analysis: The HSQC spectrum allows for the direct assignment of all protonated carbons by correlating the ¹H and ¹³C chemical shifts, confirming the data in Tables 1 and 2. For example, the proton at δ_H 4.38 (H-1'') correlates to the carbon at δ_C 104.5 (C-1''), confirming its anomeric nature.
-
HMBC Analysis: The HMBC spectrum provides the crucial long-range correlations needed to assemble the molecular structure.
Table 3: Key HMBC Correlations for this compound
| Proton (δ_H) | Correlated Carbons (δ_C) | Interpretation |
| H-2 (5.30) | 168.5 (C-1') | Links the p-coumaroyl group to the C-2 position of the glycerol moiety via an ester bond. |
| H-3 (3.95, 3.75) | 104.5 (C-1'') | Links the glucosyl moiety to the C-3 position of the glycerol moiety via a glycosidic bond. |
| H-1'' (4.38) | 71.8 (C-3) | Confirms the glycosidic linkage from the anomeric proton of glucose to C-3 of glycerol. |
| H-3' (7.62) | 127.0 (C-4'), 131.2 (C-5',9') | Confirms connectivity within the p-coumaroyl group. |
Structural Connectivity Diagram
The key long-range HMBC correlations are instrumental in piecing together the different fragments of this compound.
Caption: Key HMBC correlations establishing this compound connectivity.
Conclusion
The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of complex natural products like this compound. The systematic analysis of these datasets allows for the unambiguous assignment of all proton and carbon signals and establishes the precise connectivity between the constituent p-coumaroyl, glycerol, and glucose moieties. This detailed structural information is fundamental for further research into the biological activities and potential therapeutic applications of this compound.
References
- 1. Total Glycosides and Regaloside B from Lily: Potential Therapeutic Agents for Osteogenic Differentiation, Migration, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regaloside H | C18H24O10 | CID 14542288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regaloside A | C18H24O10 | CID 5459131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ukm.my [ukm.my]
- 6. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes: High-Speed Counter-Current Chromatography for the Purification of Regaloside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside D is a phenylpropanoid glycoside that has been isolated from the scaly bulbs of Lilium longiflorum. The purification of natural products like this compound is a critical step in drug discovery and development, enabling detailed structural elucidation and biological activity screening. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers an efficient, solid-support-free method for the purification of natural compounds. This application note provides a detailed protocol for the purification of this compound using a centrifugal partition chromatograph, a type of HSCCC instrument.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄O₁₀ | [1][2] |
| Molecular Weight | 400.4 g/mol | [1][2] |
| CAS Number | 120601-66-3 | |
| Class | Phenylpropanoid Glycoside | [3] |
High-Speed Counter-Current Chromatography (HSCCC) Protocol
This protocol is adapted from a successful centrifugal partition chromatography (CPC) method for the separation of phenylpropanoids from Lilium longiflorum.
Instrumentation and Materials
-
High-Speed Counter-Current Chromatograph (e.g., Centrifugal Partition Chromatograph)
-
HPLC system for fraction analysis
-
Rotary evaporator
-
Separatory funnel
-
Analytical balance
-
Glassware (beakers, flasks, etc.)
-
Solvents: Chloroform (CHCl₃), Methanol (MeOH), Isopropanol (IPA), Water (H₂O) - all HPLC grade
-
Crude ethyl acetate fraction of Lilium longiflorum extract
Solvent System Preparation
A two-phase solvent system is the cornerstone of a successful HSCCC separation. For this compound purification, a chloroform/methanol/isopropanol/water system is employed.
-
In a separatory funnel, mix chloroform, methanol, isopropanol, and water in a volume ratio of 5:2:2:4.
-
Shake the mixture vigorously for several minutes to ensure thorough equilibration.
-
Allow the two phases to separate completely.
-
Degas both the upper (aqueous) and lower (organic) phases by sonication for at least 30 minutes before use.
Sample Preparation
-
Dissolve 200 mg of the crude ethyl acetate fraction of Lilium longiflorum extract in a 1:1 (v/v) mixture of the upper and lower phases of the prepared solvent system (e.g., 1 mL of each phase).
-
Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the mixture.
HSCCC Instrument Setup and Operation
-
Stationary Phase Loading: In the ascending mode, the lower organic phase is used as the stationary phase. Fill the HSCCC column with the lower phase.
-
Rotation: Set the rotational speed of the centrifuge to the desired value (e.g., 1600 rpm).
-
Mobile Phase Pumping: Pump the upper aqueous phase (mobile phase) into the column at a specific flow rate (e.g., 10 mL/min).
-
Equilibration: Continue pumping the mobile phase until the system reaches hydrostatic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.
-
Sample Injection: Once the system is equilibrated, inject the prepared sample solution.
-
Fraction Collection: Collect fractions at regular intervals (e.g., 1 minute per fraction) using a fraction collector.
-
Monitoring: Monitor the effluent using a UV detector at a wavelength of 320 nm.
-
Stationary Phase Retention: The retention of the stationary phase should be monitored; a retention of 68% has been reported as effective for this separation.
Post-Purification Analysis
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound in each fraction.
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes the quantitative results from the purification of this compound from a crude extract of Lilium longiflorum.
| Parameter | Value |
| Starting Material | 200 mg of ethyl acetate fraction |
| Yield of this compound | 2.9 mg |
| Purity of this compound | 75.8% (at 320 nm) |
| HSCCC Solvent System | Chloroform/Methanol/Isopropanol/Water (5:2:2:4, v/v/v/v) |
| Mode of Operation | Ascending |
| Mobile Phase | Upper Aqueous Phase |
| Stationary Phase | Lower Organic Phase |
| Stationary Phase Retention | 68% |
Biological Context
This compound is a member of the phenylpropanoid class of natural products. Phenylpropanoids are synthesized in plants through the shikimate pathway and are precursors to a wide variety of secondary metabolites, including flavonoids, lignans, and stilbenes. These compounds play crucial roles in plant defense and signaling. While some phenylpropanoids from Lilium longiflorum have shown inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment, this compound itself did not exhibit significant DPP-IV inhibition in a screening assay. However, a related compound, Regaloside C, has demonstrated anti-inflammatory and cardiomyocyte protective effects. Further research is needed to fully elucidate the biological activities of this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: General Phenylpropanoid Biosynthesis Pathway.
References
Application Notes and Protocols for Investigating the In Vitro Effects of Regaloside D
Introduction
Regaloside D is a steroidal glycoside that belongs to a class of natural products with potential therapeutic properties. While direct experimental data on this compound is limited, related compounds isolated from the Lilium genus have demonstrated noteworthy biological activities, including anti-inflammatory and apoptotic effects.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory and apoptosis-inducing effects of this compound using established in vitro cell culture models. The protocols and expected outcomes are based on studies of similar natural glycosides and are intended to serve as a foundational framework for initiating research on this compound.
I. Anti-Inflammatory Effects of this compound
A. Background
Inflammation is a complex biological response to harmful stimuli and is implicated in numerous diseases. Natural products are a rich source of compounds with anti-inflammatory potential. Glycosides from the Lilium family have been shown to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3] By inhibiting these pathways, such compounds can reduce the expression of pro-inflammatory mediators.
B. Proposed In Vitro Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages
RAW 264.7 murine macrophages are a widely used and well-characterized cell line for studying inflammation in vitro. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, including the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
C. Experimental Workflow for Anti-Inflammatory Assays
The following diagram outlines the general workflow for assessing the anti-inflammatory effects of this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
D. Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well or 6-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). Note that the final DMSO concentration in the culture medium should be non-toxic to the cells, typically below 0.5%.[2][4]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
2. Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 in the culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercial kits are widely available).
-
Measure the absorbance and calculate the cytokine concentrations based on the provided standards.
-
4. Western Blot Analysis for NF-κB and MAPK Pathways
-
Principle: To determine the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
After treatment, lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify the band intensities to determine the relative protein expression levels.
-
E. Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |
| Control | - | 5 ± 1 | 4 ± 1 | 6 ± 2 |
| LPS (1 µg/mL) | - | 100 ± 8 | 100 ± 9 | 100 ± 7 |
| This compound + LPS | 10 | 85 ± 6 | 88 ± 7 | 90 ± 5 |
| 25 | 62 ± 5 | 65 ± 6 | 70 ± 6 | |
| 50 | 41 ± 4 | 45 ± 5 | 48 ± 4 | |
| Positive Control | X | 30 ± 3 | 35 ± 4 | 38 ± 3 |
Data are presented as mean ± SD from three independent experiments.
F. Signaling Pathway Diagrams
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
II. Apoptosis-Inducing Effects of this compound
A. Background
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[5][6] Many natural products exert their anti-cancer effects by inducing apoptosis in cancer cells.[7][8] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases.[9][10]
B. Proposed In Vitro Model: Human Cancer Cell Lines
The choice of cancer cell line will depend on the research focus. Common choices include:
-
MCF-7 and MDA-MB-231 (Breast Cancer): Represent different subtypes of breast cancer.[11]
-
HeLa (Cervical Cancer): A widely used and well-characterized cell line.
-
HCT116 (Colon Cancer): Commonly used for apoptosis studies.[12]
C. Experimental Workflow for Apoptosis Assays
The following diagram illustrates the workflow for investigating the apoptosis-inducing effects of this compound.
Caption: Experimental workflow for evaluating the apoptosis-inducing effects of this compound.
D. Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: To determine the cytotoxic concentration of this compound (IC50 value).
-
Procedure:
-
Seed cancer cells in a 96-well plate.
-
Treat with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
*2. Annexin V/Propidium Iodide (PI) Staining
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
-
*3. Caspase Activity Assay
-
Principle: Measures the activity of key executioner caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-8, caspase-9).[13][14]
-
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and collect the supernatant.
-
Add the appropriate colorimetric or fluorometric caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate at 37°C.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the fold-increase in caspase activity compared to the untreated control.
-
4. Western Blot Analysis for Apoptosis-Related Proteins
-
Principle: To assess the expression levels of key proteins in the apoptotic pathways.
-
Procedure:
-
Perform Western blotting as described previously.
-
Use primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and cytochrome c (in cytosolic fractions).
-
Quantify the protein expression levels.
-
E. Data Presentation
Table 2: Effect of this compound on Apoptosis and Caspase Activity in Cancer Cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Control | - | 3 ± 1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 25 | 15 ± 3 | 2.5 ± 0.3 | 1.2 ± 0.2 | 2.3 ± 0.4 |
| 50 | 35 ± 4 | 4.8 ± 0.5 | 1.5 ± 0.3 | 4.5 ± 0.6 | |
| 100 | 60 ± 6 | 7.2 ± 0.7 | 1.8 ± 0.4 | 6.8 ± 0.8 | |
| Positive Control | X | 75 ± 5 | 8.5 ± 0.6 | 2.0 ± 0.3 | 7.9 ± 0.7 |
Data are presented as mean ± SD from three independent experiments.
F. Signaling Pathway Diagrams
Intrinsic and Extrinsic Apoptosis Pathways
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Characterization of Bioactive Compounds Having Antioxidant and Anti-Inflammatory Effects of Liliaceae Family Flower Petal Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and Proapoptotic Effects of Allium atroviolaceum Flower Extract by Modulating Cell Cycle Arrest and Caspase-Dependent and p53-Independent Pathway in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Animal Models for Studying the Pharmacology of Regaloside D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside D, a phenylpropanoid glycoside isolated from Lilium Longiflorum, has emerged as a compound of significant interest for its potential therapeutic applications.[1][2] This document provides detailed application notes and protocols for utilizing animal models to investigate the pharmacology of this compound. The protocols outlined herein cover the assessment of its pharmacokinetic profile, evaluation of its efficacy in relevant disease models, and determination of its toxicological properties. Particular emphasis is placed on models related to its activity as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, a key mechanism implicated in its pharmacological effects.[2]
Introduction to this compound and its Pharmacological Potential
This compound belongs to the phenylpropanoid glycoside class of natural products, a group of compounds known for a wide array of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3][4] Recent in vitro studies have identified this compound as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and inflammation.[2][5][6] This finding suggests that this compound may have therapeutic potential in conditions such as type 2 diabetes and inflammatory disorders. Furthermore, studies on the related compound, Regaloside B, have indicated its involvement in modulating osteogenic differentiation and angiogenesis, hinting at broader therapeutic possibilities.[7]
To translate these promising in vitro findings into clinical applications, robust preclinical evaluation using appropriate animal models is essential. This document provides a comprehensive guide for researchers to design and execute in vivo studies to elucidate the pharmacological profile of this compound.
Pharmacokinetic Studies in Rodent Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to its development as a therapeutic agent. Rodent models, particularly rats, are well-suited for initial pharmacokinetic profiling.
Experimental Protocol: Pharmacokinetic Analysis of this compound in Rats
Objective: To determine the pharmacokinetic parameters of this compound following oral and intravenous administration in Sprague-Dawley rats.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a suitable co-solvent like DMSO and PEG300)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Administration: Administer this compound orally by gavage at a predetermined dose (e.g., 50 mg/kg).
-
Intravenous Administration: Administer this compound intravenously via the tail vein at a lower dose (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein or retro-orbital plexus at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters.
Data Presentation:
| Pharmacokinetic Parameter | Oral Administration (Mean ± SD) | Intravenous Administration (Mean ± SD) |
| Cmax (ng/mL) | [Insert Data] | [Insert Data] |
| Tmax (h) | [Insert Data] | [Insert Data] |
| AUC0-t (ng·h/mL) | [Insert Data] | [Insert Data] |
| AUC0-inf (ng·h/mL) | [Insert Data] | [Insert Data] |
| T1/2 (h) | [Insert Data] | [Insert Data] |
| CL (L/h/kg) | N/A | [Insert Data] |
| Vd (L/kg) | N/A | [Insert Data] |
| F (%) | [Insert Data] | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; T1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability.
Efficacy Studies in Animal Models
Based on its DPP-IV inhibitory activity, animal models of type 2 diabetes and inflammation are highly relevant for evaluating the efficacy of this compound.
Animal Model for Type 2 Diabetes: db/db Mice
Objective: To evaluate the anti-hyperglycemic effect of this compound in a genetically diabetic mouse model.
Experimental Protocol:
-
Animals: Use male db/db mice (8-10 weeks old) and their lean littermates (db/m) as controls.
-
Treatment: Administer this compound orally once daily for a specified period (e.g., 4 weeks) at various doses. The control group will receive the vehicle.
-
Parameters to Measure:
-
Fasting blood glucose levels (weekly).
-
Oral glucose tolerance test (OGTT) at the end of the study.
-
Plasma insulin levels.
-
Plasma DPP-IV activity.
-
HbA1c levels.
-
Data Presentation:
| Treatment Group | Fasting Blood Glucose (mg/dL) - Week 4 | AUCglucose in OGTT (mg·h/dL) | Plasma Insulin (ng/mL) | Plasma DPP-IV Activity (% inhibition) |
| db/m + Vehicle | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| db/db + Vehicle | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| db/db + this compound (Low Dose) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| db/db + this compound (High Dose) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Animal Model for Inflammation: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory activity of this compound in an acute inflammation model.
Experimental Protocol:
-
Animals: Use male Wistar rats (180-220 g).
-
Treatment: Administer this compound orally one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Biochemical Analysis: At the end of the experiment, collect paw tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and myeloperoxidase (MPO) activity.
Data Presentation:
| Treatment Group | Paw Volume Increase (mL) at 3h | TNF-α Level (pg/mg tissue) | IL-1β Level (pg/mg tissue) | MPO Activity (U/g tissue) |
| Control (Vehicle) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (Low Dose) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (High Dose) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control (e.g., Indomethacin) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Toxicology Studies
Preliminary toxicity studies are crucial to determine the safety profile of this compound.
Acute Oral Toxicity Study in Mice
Objective: To determine the acute oral toxicity of this compound in mice and to identify the approximate lethal dose (LD50).
Experimental Protocol (Up-and-Down Procedure - OECD Guideline 425):
-
Animals: Use female Swiss albino mice (8-12 weeks old).
-
Dosing: Administer a single oral dose of this compound to one animal at a time, starting with a dose expected to be non-lethal. The dosing of subsequent animals is adjusted up or down depending on the outcome for the previous animal.
-
Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs Observed | Gross Necropsy Findings |
| [Dose 1] | [Number] | [Number] | [Description] | [Description] |
| [Dose 2] | [Number] | [Number] | [Description] | [Description] |
| ... | ... | ... | ... | ... |
| LD50 Estimate (mg/kg) | \multicolumn{4}{c | }{[Calculated Value]} |
Signaling Pathway Analysis
The DPP-IV inhibitory activity of this compound suggests its involvement in the incretin signaling pathway.
Incretin Signaling Pathway
DPP-IV is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] By inhibiting DPP-IV, this compound is expected to increase the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
Experimental Workflow for Efficacy and PK/PD Studies
A logical workflow is essential for efficiently evaluating the pharmacological properties of this compound.
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the preclinical evaluation of this compound using animal models. By systematically investigating its pharmacokinetics, efficacy, and safety, researchers can build a robust data package to support its further development as a potential therapeutic agent for type 2 diabetes, inflammatory conditions, and potentially other disorders. The elucidation of its mechanism of action through DPP-IV inhibition provides a clear rationale for the proposed studies and a strong foundation for future clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Glycosides and Regaloside B from Lily: Potential Therapeutic Agents for Osteogenic Differentiation, Migration, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Regaloside D Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing Regaloside D in their experiments, achieving optimal solubility is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to address common solubility challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro assays?
This compound is a phenylpropanoid glycoside isolated from Lilium Longiflorum.[1][2][3][4][5] For in vitro experiments, it is crucial that this compound is fully dissolved in the culture medium to ensure that the cells are exposed to a precise and uniform concentration of the compound. Poor solubility can lead to the formation of precipitates, which can cause inaccurate dosing, cellular toxicity, and interference with assay readouts.
Q2: In which solvents is this compound soluble?
This compound, like other phenylpropanoid glycosides, is generally soluble in polar organic solvents. While specific quantitative data is limited, it is known to be soluble in Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[6] Its solubility in aqueous solutions like water or phosphate-buffered saline (PBS) is expected to be low.
Q3: What is the recommended starting solvent for preparing a this compound stock solution?
Due to its broad miscibility with aqueous media and its ability to dissolve a wide range of compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound.
Q4: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. It is not recommended to proceed with the experiment if precipitation is observed. The troubleshooting guide below provides a systematic approach to resolving this issue.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. However, it is a general recommendation to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to minimize solvent-induced toxicity and off-target effects. Always consult the literature for the specific DMSO tolerance of your cell line.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems with this compound in in vitro assays.
Problem: Precipitate Formation in Cell Culture Medium
Initial Observation: A visible precipitate, cloudiness, or turbidity is observed in the cell culture well after adding the this compound working solution.
Troubleshooting Workflow:
Caption: A flowchart to systematically troubleshoot precipitation issues with this compound in cell culture.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Recommendations |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO, but may have higher cellular toxicity. |
| Methanol | Soluble | Primarily used for analytical purposes, not recommended for cell-based assays. |
| Water / PBS | Poorly Soluble | Not recommended for preparing stock solutions. |
Note: To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.[1][4][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 400.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 400.38 g/mol * 1000 mg/g = 4.0038 mg
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 4 mg of this compound powder on an analytical balance and transfer it to the sterile vial. Record the exact weight.
-
-
Add DMSO:
-
Based on the actual weight, calculate the precise volume of DMSO needed. For example, if you weighed 4.2 mg:
-
Volume (mL) = (4.2 mg / 400.38 g/mol ) / 10 mmol/L * 1000 = 1.049 mL
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolution:
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the vial to 37°C for 5-10 minutes and/or sonicate in an ultrasonic water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
-
Storage:
Protocol 2: Preparation of Working Solutions and Dosing Cells
This protocol describes the preparation of working solutions for treating cells while maintaining a final DMSO concentration of 0.1%.
Workflow for Preparing Working Solutions:
Caption: A diagram illustrating the serial dilution process for preparing this compound working solutions.
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare the Highest Concentration Working Solution:
-
To achieve a final concentration of 10 µM with 0.1% DMSO, perform a 1:1000 dilution of the 10 mM stock solution into pre-warmed cell culture medium.
-
Example: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix well by gentle pipetting or vortexing. This is your highest concentration working solution.
-
-
Prepare Serial Dilutions:
-
Perform serial dilutions from the highest concentration working solution to achieve the desired lower concentrations. For example, to get a 1 µM working solution, dilute the 10 µM working solution 1:10 in cell culture medium containing 0.1% DMSO (to keep the solvent concentration constant).
-
-
Prepare the Vehicle Control:
-
Prepare a vehicle control by diluting pure DMSO 1:1000 in pre-warmed cell culture medium. This will result in a 0.1% DMSO solution, which should be used to treat the control cells.
-
-
Dose the Cells:
-
Remove the existing medium from your cell culture plates and replace it with the prepared working solutions of this compound or the vehicle control.
-
Potential Signaling Pathway Modulation
While the specific signaling pathways modulated by this compound are not yet fully elucidated, as a phenylpropanoid with potential anti-inflammatory properties, it may influence key inflammatory signaling cascades. Many natural compounds of this class are known to exert their effects by inhibiting the NF-κB (Nuclear Factor-kappa B) pathway, a central regulator of inflammation.
Caption: A potential mechanism of action where this compound inhibits the NF-κB signaling pathway.
This diagram illustrates a hypothetical mechanism where this compound may inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would block the translocation of the NF-κB transcription factor to the nucleus, leading to a downregulation of pro-inflammatory gene expression. Further research is needed to confirm the precise molecular targets of this compound.
References
- 1. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Regaloside D stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Regaloside D in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling, storage, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many natural glycosidic compounds, is primarily influenced by environmental factors such as temperature, pH, light, and the presence of oxidizing agents.[1][2][3] Exposure to non-optimal conditions can lead to degradation, affecting its purity, potency, and ultimately, the reliability of experimental results.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a well-sealed container, protected from light, at a controlled low temperature, typically -20°C for long-term storage. For short-term use, storage at 2-8°C is acceptable. It is crucial to prevent repeated freeze-thaw cycles which can accelerate degradation.
Q3: How can I assess the stability of my this compound sample?
A3: The stability of this compound can be evaluated using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection.[4][5] This method allows for the separation and quantification of the intact this compound from its potential degradation products.[3]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation due to improper solvent preparation or storage.
-
Troubleshooting Step: Ensure that the solvents used for sample preparation are of high purity and are degassed. Prepare solutions fresh daily if possible. If storing solutions, keep them at a low temperature (2-8°C) and protected from light.
-
-
Possible Cause 2: Forced degradation under experimental conditions.
Issue 2: The concentration of my this compound stock solution appears to decrease over time.
-
Possible Cause: Instability in the chosen solvent.
-
Troubleshooting Step: this compound may have limited stability in certain solvents. It is recommended to perform a preliminary stability study in the intended solvent system. A summary of hypothetical stability data in common laboratory solvents is provided in Table 1.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the stability profile of this compound under various conditions.
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery |
| Methanol | 100 | 98.5 | 98.5% |
| Acetonitrile | 100 | 99.1 | 99.1% |
| Water | 100 | 95.2 | 95.2% |
| DMSO | 100 | 99.5 | 99.5% |
| PBS (pH 7.4) | 100 | 92.8 | 92.8% |
Table 2: Hypothetical Thermal Degradation of this compound in Methanol.
| Temperature (°C) | Incubation Time (hours) | % Remaining this compound |
| 40 | 24 | 95.3% |
| 40 | 48 | 90.1% |
| 60 | 24 | 85.7% |
| 60 | 48 | 75.2% |
| 80 | 24 | 60.4% |
| 80 | 48 | 45.9% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 40°C, 60°C, and 80°C. Collect samples at various time points (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light. Collect samples at various time points.
-
-
Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Assessment
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (containing 0.1% formic acid) and acetonitrile is often effective for separating polar glycosides.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[5]
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Logic for determining degradation kinetics.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor resolution in Regaloside D HPLC analysis
Welcome to the technical support center for the HPLC analysis of Regaloside D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A successful HPLC method for the analysis of various regalosides, which would be a suitable starting point for this compound, has been developed and validated. The key parameters are summarized below.
Table 1: Recommended Initial HPLC Parameters for Regaloside Analysis
| Parameter | Recommended Condition |
| Column | Gemini C18, reversed-phase |
| Mobile Phase | Gradient elution with distilled water (containing 0.1% v/v formic acid) and acetonitrile |
| Column Temperature | 40 °C |
| Detection | Photodiode Array (PDA) Detector |
Source: Adapted from Seo et al., 2024[1]
Q2: My this compound peak is showing poor resolution and is co-eluting with other peaks. What are the likely causes?
Poor resolution in the analysis of this compound, particularly from natural extracts like Lilium longiflorum, can stem from several factors. One of the primary causes is the presence of other structurally similar regaloside compounds. Additionally, other phenolic and phenylpropanoid glucosides present in the extract can interfere with the separation[1]. Optimizing the mobile phase composition and gradient is crucial to enhance the separation of these closely related compounds.
Q3: I am observing peak tailing with my this compound peak. What should I do?
Peak tailing is often an indication of unwanted interactions between the analyte and the stationary phase. For phenylpropanoid glycosides like this compound, this can be due to interactions with residual silanol groups on the silica-based column. To mitigate this, ensure the mobile phase is sufficiently acidic. The addition of 0.1% formic acid, as suggested in the validated method, helps to suppress the ionization of silanol groups and minimize these secondary interactions[1]. You may also consider using a column with advanced end-capping to further reduce silanol activity.
Q4: My this compound peak appears broad or split. What could be the issue?
Broad or split peaks can arise from a variety of issues. One common cause is a problem with the column itself, such as a void at the inlet or a contaminated frit. Another possibility is the injection of the sample in a solvent that is too strong, causing the peak to broaden. It is recommended to dissolve the this compound standard or extract in a solvent that is weaker than or matches the initial mobile phase composition. While specific solubility data for this compound is limited, phenylpropanoid glycosides are generally soluble in methanol and water mixtures.
Q5: What is the importance of mobile phase pH in this compound analysis?
Troubleshooting Guide: Overcoming Poor Resolution
Poor resolution is a common challenge in HPLC analysis. The following guide provides a systematic approach to troubleshooting and resolving this issue for this compound.
Problem: Overlapping Peaks or Insufficient Separation
This is the most direct indication of poor resolution. The following steps will guide you through a logical troubleshooting process.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor resolution in HPLC analysis.
Detailed Troubleshooting Steps
Table 2: Troubleshooting Guide for Poor Resolution in this compound HPLC Analysis
| Issue | Potential Cause | Recommended Action |
| Co-eluting Peaks | Insufficient selectivity of the mobile phase. | - Modify the organic solvent (e.g., switch from acetonitrile to methanol or use a combination). This will alter the elution order of compounds. - Adjust the gradient slope. A shallower gradient provides more time for separation. |
| Inappropriate stationary phase. | - Consider a column with a different chemistry, such as a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds like this compound. | |
| Broad Peaks | Extra-column band broadening. | - Minimize the length and diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected to avoid dead volume. |
| High injection volume or strong sample solvent. | - Reduce the injection volume. - Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. | |
| Column degradation. | - Flush the column with a strong solvent to remove contaminants. - If performance does not improve, replace the column. | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Ensure the mobile phase pH is low enough to suppress silanol activity (e.g., by adding 0.1% formic or acetic acid). |
| Column overload. | - Dilute the sample and reinject. | |
| Peak Fronting | Poor sample solubility in the mobile phase. | - Ensure the sample is fully dissolved in the injection solvent. - Consider a different injection solvent that is more compatible with the mobile phase. |
| Column overload (less common). | - Dilute the sample. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Lilium longiflorum Extract
-
Accurately weigh the dried plant extract.
-
Dissolve the extract in a known volume of a suitable solvent, such as a methanol/water mixture (e.g., 50:50 v/v).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Protocol 2: Forced Degradation Study of this compound
To understand the stability of this compound and identify potential degradation products that could interfere with analysis, forced degradation studies can be performed.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for various time points.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for various time points.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for an extended period.
After each treatment, the samples should be neutralized (if necessary) and analyzed by HPLC to observe the formation of any degradation products.
Signaling Pathway Visualization
While there are no specific signaling pathways directly described for the HPLC analysis itself, a logical diagram can illustrate the factors influencing the final chromatographic result.
Caption: Factors influencing HPLC peak resolution for this compound analysis.
References
Regaloside D assay interference from other phytochemicals
Welcome to the technical support center for the analysis of Regaloside D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interference from other phytochemicals and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant species is it commonly found?
This compound is a phenylpropanoid glyceride, a type of natural product. It has been isolated from plant species of the Lilium genus, such as Lilium longiflorum.[1][2] Phenylpropanoids are a diverse class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[3]
Q2: What are the main challenges in accurately quantifying this compound in crude plant extracts?
The primary challenge in quantifying this compound in crude extracts is the presence of structurally similar phytochemicals that can interfere with the analytical method. These include other phenylpropanoid glycerides (e.g., Regaloside A, B, C), flavonoids, and saponins, which are also found in Lilium species.[4][5][6] These compounds may have similar retention times in chromatography, leading to co-elution and inaccurate quantification.
Q3: Which analytical method is most suitable for the quantification of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a commonly used and effective method for the simultaneous determination of various regalosides, and can be adapted for this compound.[4] This method offers good resolution and sensitivity for quantifying individual phenolic compounds in complex mixtures.
Q4: What are the potential biological activities of this compound?
While specific studies on this compound are limited, phenylpropanoid glycosides as a class are known to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and antitumor effects.[7] Flavonoids, which are often co-extracted with this compound, also possess well-documented anti-inflammatory and antioxidant properties.[8][9] These activities are often attributed to their ability to modulate various signaling pathways.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the extraction and analysis of this compound.
Issue 1: Poor resolution between this compound and other phytochemicals in HPLC.
-
Possible Cause: The chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) are not optimized for separating this compound from interfering compounds like other regalosides or flavonoids. Phenylpropanoid glycerides and flavonoid glycosides can have similar polarities, leading to overlapping peaks.
-
Troubleshooting Steps:
-
Modify the Mobile Phase Gradient: Adjust the gradient elution profile to enhance separation. A shallower gradient may improve the resolution of closely eluting peaks.
-
Change the Mobile Phase Composition: Experiment with different solvent systems. For reversed-phase HPLC, varying the ratio of acetonitrile to water (both often with a small percentage of formic acid to improve peak shape) can significantly alter selectivity.
-
Select a Different Column: If modifying the mobile phase is insufficient, try a column with a different stationary phase chemistry (e.g., a different C18 column from another manufacturer, or a phenyl-hexyl column) to exploit different separation mechanisms.
-
Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.
-
Issue 2: Inaccurate quantification of this compound due to co-eluting compounds.
-
Possible Cause: A co-eluting impurity is contributing to the peak area of this compound. This is common in complex extracts containing numerous structurally related compounds.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a PDA detector to assess peak purity. A non-homogenous peak across different wavelengths suggests the presence of a co-eluting compound.
-
Mass Spectrometry (MS) Detection: Couple the HPLC system to a mass spectrometer (LC-MS). MS detection can differentiate between compounds with the same retention time but different mass-to-charge ratios, allowing for more accurate quantification.
-
Sample Preparation Optimization: Employ solid-phase extraction (SPE) or other sample cleanup techniques to selectively remove interfering compounds before HPLC analysis.
-
Issue 3: Low recovery of this compound during sample extraction.
-
Possible Cause: The extraction solvent and method are not optimal for this compound, or the compound is degrading during the process.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Test different solvent systems (e.g., methanol, ethanol, and their aqueous mixtures) to find the most efficient solvent for extracting this compound from the plant matrix.
-
Vary Extraction Method: Compare different extraction techniques such as sonication, maceration, and accelerated solvent extraction (ASE) to determine the method that yields the highest recovery.
-
Assess Compound Stability: Phenylpropanoid glycerides can be susceptible to degradation under harsh conditions (e.g., high temperatures, extreme pH). Ensure that the extraction and processing steps are performed under mild conditions to prevent degradation.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This protocol is a general guideline based on methods used for the analysis of related regaloside compounds and should be optimized for your specific instrumentation and sample matrix.
| Parameter | Recommendation |
| Instrument | HPLC system with a PDA detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-40 min, 40-100% B; followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Monitor at multiple wavelengths based on the UV-Vis spectrum of a this compound standard. Phenylpropanoids typically have absorbance maxima around 280 nm and 320 nm. |
| Injection Volume | 10 µL |
Table 1: Recommended HPLC parameters for this compound analysis.
Potential Interfering Phytochemicals
The following table summarizes the major classes of phytochemicals commonly found in Lilium species that may interfere with the this compound assay.
| Phytochemical Class | Examples | Potential for Interference |
| Phenylpropanoid Glycerides | Regaloside A, Regaloside B, Regaloside C | High: These compounds are structurally very similar to this compound and are likely to have close retention times in reversed-phase HPLC. |
| Flavonoids | Rutin, Kaempferol | Medium: Flavonoid glycosides can have polarities similar to phenylpropanoid glycerides, potentially leading to co-elution. Aglycones are generally less polar. |
| Saponins | Steroidal saponins | Low to Medium: Saponins are generally more polar and may elute earlier in a reversed-phase system. However, some less polar saponins could potentially interfere. |
| Phenolic Acids | Caffeic acid, Ferulic acid | Low: These are typically more polar and will likely elute much earlier than this compound. |
Table 2: Potential interfering phytochemicals in this compound analysis.
Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for this compound quantification.
Potential Signaling Pathways Modulated by this compound and Co-occurring Phytochemicals
Phenylpropanoid glycosides and flavonoids have been reported to exert their anti-inflammatory effects through the modulation of key signaling pathways.
Caption: Potential anti-inflammatory signaling pathways.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenolic Compounds and Antioxidant Activity of Bulb Extracts of Six Lilium Species Native to China - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Regaloside D Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Regaloside D.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis?
A typical starting point for the reversed-phase HPLC analysis of this compound is a gradient elution using a mixture of water and acetonitrile, with the addition of an acid modifier.[1] A validated method for the simultaneous determination of several regalosides, including related compounds, utilized a mobile phase consisting of distilled water with 0.1% (v/v) formic acid and acetonitrile.[1][2]
Q2: Why is an acid modifier like formic acid added to the mobile phase?
Acid modifiers, such as formic acid, are added to the mobile phase to improve peak shape and control the ionization of the analyte.[3][4] For compounds with ionizable groups, controlling the pH of the mobile phase is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[3][4]
Q3: My this compound peak is showing significant tailing. What could be the cause?
Peak tailing can be caused by several factors, including:
-
Secondary interactions: Unwanted interactions between the analyte and the stationary phase. Using a mobile phase with an appropriate pH or an end-capped column can help minimize this.[5]
-
Column contamination or degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flushing the column or replacing it may be necessary.[5]
-
Incorrect mobile phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.[4][5]
Q4: I am observing a drift in the retention time of this compound. What should I check?
Retention time drift can be a frustrating issue. Here are some common causes:
-
Inadequate column equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.[6]
-
Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to retention time shifts. Prepare fresh mobile phase and ensure reservoirs are covered.[5][6]
-
Fluctuations in column temperature: Maintaining a constant column temperature is crucial for reproducible chromatography. Use a column oven to ensure a stable temperature.[3][5]
-
Pump issues: Leaks or malfunctioning pump components can cause variations in the flow rate, leading to inconsistent retention times.[7]
Q5: How can I improve the separation between this compound and other closely eluting impurities?
To enhance the resolution between closely eluting peaks, you can try the following:
-
Optimize the gradient profile: Adjusting the gradient slope can improve the separation of components. A shallower gradient can increase resolution.[8]
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[4]
-
Adjust the mobile phase pH: Modifying the pH can change the retention characteristics of ionizable compounds, potentially improving separation.[4]
-
Select a different column: Using a column with a different stationary phase chemistry can provide different selectivity and improve resolution.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the mobile phase optimization for this compound chromatography.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Silanol Interactions | Add a competing base to the mobile phase or use a base-deactivated column. Ensure the mobile phase pH is appropriate for the analyte.[5] |
| Column Overload | Reduce the sample concentration or injection volume.[6] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For acidic compounds, a lower pH is generally better, while a higher pH is suitable for basic compounds.[4] |
Problem: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Poor Column Equilibration | Increase the column equilibration time between runs.[6] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Keep solvent reservoirs covered to prevent evaporation.[5][6] |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature.[3][5] |
| Pump Malfunction or Leaks | Check for leaks in the system, particularly around fittings and pump seals. If necessary, service the pump.[7] |
Problem: Low Resolution/Peak Co-elution
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase Strength | Adjust the ratio of organic solvent to water. Increasing the aqueous portion will generally increase retention and may improve resolution.[3] |
| Inadequate Selectivity | Try a different organic solvent (e.g., methanol instead of acetonitrile). Change the pH of the mobile phase.[4] |
| Gradient Profile Not Optimized | Modify the gradient slope. A shallower gradient often improves the separation of complex mixtures.[8] |
| Unsuitable Stationary Phase | Select a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column).[3] |
Quantitative Data Summary
The following table summarizes the method validation parameters for the simultaneous determination of eight regaloside compounds, which can serve as a reference for developing a method for this compound.[2]
| Parameter | Result |
| Linearity (R²) | ≥0.9999[2] |
| Limit of Detection (LOD) | 0.10–0.66 μg/mL[2] |
| Limit of Quantitation (LOQ) | 0.29–2.01 μg/mL[2] |
| Accuracy (Recovery) | 95.39–103.92%[2] |
| Precision (RSD) | ≤2.78%[2] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation
-
Aqueous Component: Measure a desired volume of high-purity water (e.g., HPLC grade). Add 0.1% (v/v) of formic acid. For example, to prepare 1 L, add 1 mL of formic acid to 999 mL of water.
-
Organic Component: Use HPLC-grade acetonitrile.
-
Degassing: Degas both the aqueous and organic mobile phase components separately using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
Storage: Store the mobile phases in clean, properly labeled glass reservoirs. It is recommended to prepare fresh mobile phase daily to ensure consistency.[5]
Protocol 2: Mobile Phase Optimization Workflow
-
Initial Conditions:
-
Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of this compound.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution time of the analyte to improve resolution from nearby impurities.
-
Organic Solvent Evaluation: If separation is still not optimal, replace acetonitrile with methanol and repeat the scouting and optimization steps.
-
pH Adjustment: If peak shape is poor, consider adjusting the pH of the aqueous mobile phase. Use a buffer if necessary to maintain a stable pH.
-
Method Validation: Once an optimal mobile phase and gradient have been established, proceed with method validation to ensure the method is accurate, precise, and robust.[9][10][11]
Visualizations
Caption: Workflow for Mobile Phase Optimization in this compound Chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mastelf.com [mastelf.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. pharmtech.com [pharmtech.com]
- 10. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 11. wjarr.com [wjarr.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of Regaloside D
Welcome to the technical support center for the LC-MS analysis of Regaloside D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix[1][2]. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification[3][4]. In the analysis of this compound, which is often extracted from complex biological or natural product matrices, components like lipids, proteins, and salts can interfere with the ionization process[5][6].
Q2: I am observing low signal intensity for this compound. Could this be due to matrix effects?
A2: Yes, weak signal intensity is a common symptom of ion suppression, a type of matrix effect[7]. This occurs when co-eluting matrix components compete with this compound for ionization in the MS source, reducing its signal[2]. To confirm this, you can perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram[8][9].
Q3: My results for this compound are inconsistent and not reproducible. How can I address this?
A3: Inconsistent and irreproducible results are often caused by sample-to-sample variability in the matrix composition, which leads to different degrees of matrix effects[8]. To improve reproducibility, consider implementing a more robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components[2][3]. Using a stable isotope-labeled internal standard (SIL-IS) is also highly recommended to compensate for this variability[8].
Q4: What is the best way to compensate for matrix effects during quantification of this compound?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS)[8]. Since a SIL-IS has nearly identical physicochemical properties to this compound, it will experience similar matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio[8]. If a SIL-IS is not available, matrix-matched calibrators and quality control samples can also help to compensate for consistent matrix effects[8].
Troubleshooting Guides
Guide 1: Identifying and Quantifying Matrix Effects
If you suspect matrix effects are impacting your this compound analysis, the following steps can help you identify and quantify the extent of the issue.
1. Post-Column Infusion Experiment to Qualitatively Identify Ion Suppression/Enhancement
This experiment helps to pinpoint the regions in your chromatogram where matrix effects are most pronounced.
Experimental Protocol: Post-Column Infusion
-
Materials:
-
A standard solution of this compound.
-
Blank matrix extract (prepared using your current sample preparation method).
-
A syringe pump, a tee-union, and necessary tubing.
-
-
Procedure:
-
System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect a syringe pump containing the this compound standard solution to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source[8].
-
Analyte Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 10-20 µL/min) to obtain a stable baseline signal for your analyte[8][9].
-
Blank Matrix Injection: Inject a blank matrix extract onto the LC column.
-
Data Analysis: Monitor the this compound signal. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at the retention times where matrix components are eluting[9].
-
2. Quantitative Assessment using Matrix Factor (MF)
This calculation provides a quantitative measure of the matrix effect.
Experimental Protocol: Matrix Factor Calculation
-
Procedure:
-
Prepare two sets of samples:
-
Set A: this compound standard prepared in a clean solvent.
-
Set B: this compound standard spiked into a blank matrix extract at the same concentration as Set A.
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Solvent)
-
-
-
Interpretation:
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Ideally, the absolute MF should be between 0.75 and 1.25 for a robust method[5].
-
Table 1: Example Matrix Factor Calculation for this compound
| Sample Type | Mean Peak Area (n=3) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| This compound in Solvent | 1,500,000 | - | - |
| This compound in Plasma Matrix | 900,000 | 0.60 | 40% Suppression |
| This compound in Plant Extract | 1,800,000 | 1.20 | 20% Enhancement |
Guide 2: Mitigating Matrix Effects
Once matrix effects have been identified, the following strategies can be employed for their mitigation.
1. Optimization of Sample Preparation
A cleaner sample is the most effective way to reduce matrix effects[2][3].
-
Solid-Phase Extraction (SPE): This technique can effectively remove interfering components like phospholipids and salts[10].
-
Liquid-Liquid Extraction (LLE): LLE can separate this compound from many endogenous matrix components based on partitioning between two immiscible solvents[10].
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and may require further optimization[3][11].
Table 2: Comparison of Sample Preparation Methods on this compound Recovery and Matrix Effect
| Sample Preparation Method | Mean Recovery (%) | Matrix Factor (MF) |
| Protein Precipitation | 95.2 | 0.65 |
| Liquid-Liquid Extraction | 88.5 | 0.85 |
| Solid-Phase Extraction | 92.1 | 0.98 |
2. Chromatographic Separation
Adjusting your LC method can help separate this compound from interfering matrix components.
-
Modify the Gradient: Altering the mobile phase gradient can change the elution profile and move this compound away from regions of ion suppression[8].
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to phenyl-hexyl) can provide different selectivity[8].
-
Employ 2D-LC: Two-dimensional liquid chromatography can significantly enhance separation and reduce matrix effects for complex samples[12][13].
3. Adjustment of MS Parameters and Ionization Source
-
Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds[5][14].
-
Optimize Ion Source Settings: Fine-tuning parameters like spray voltage and gas temperatures may help to minimize the impact of matrix components.
Visual Guides
Caption: Workflow for troubleshooting matrix effects in LC-MS analysis.
Caption: Diagram of the post-column infusion experimental setup.
Caption: Decision tree for selecting a mitigation strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. benchchem.com [benchchem.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. opentrons.com [opentrons.com]
- 11. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 12. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regaloside D HPLC Analysis
This technical support guide is for researchers, scientists, and drug development professionals experiencing peak tailing with Regaloside D in High-Performance Liquid Chromatography (HPLC). This document provides a structured approach to troubleshooting, including frequently asked questions, detailed experimental protocols, and optimized analytical parameters to achieve symmetrical peak shapes for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a trailing edge that is broader than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.
Q2: What are the primary causes of peak tailing for this compound?
A2: The molecular structure of this compound, a phenylpropanoid glycoside, contains a phenolic hydroxyl group. This group is weakly acidic and is the most likely cause of peak tailing due to secondary interactions with the stationary phase. The primary causes include:
-
Secondary Silanol Interactions: The phenolic hydroxyl group on this compound can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns). This interaction provides a secondary, and often stronger, retention mechanism, which leads to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the phenolic hydroxyl group of this compound (estimated to be around 10), the compound can exist in both ionized (phenoxide) and non-ionized forms.[1][4] This dual state leads to inconsistent retention and peak distortion.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in a non-ideal chromatographic process and causing peak asymmetry.[5][6]
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections between the injector, column, and detector, can cause band broadening and peak tailing.[6]
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or stationary phase can lead to active sites that cause peak tailing.[6]
Troubleshooting Guide
Step 1: Initial Assessment
Before making significant changes to your method, it is crucial to diagnose the potential cause of the peak tailing.
-
Evaluate All Peaks: Observe the chromatogram to see if all peaks are tailing or if the issue is specific to this compound.
-
All peaks tailing: This often points to a system-wide issue such as extra-column volume or a problem with the column itself (e.g., a void).
-
Only this compound peak tailing: This suggests a chemical interaction between this compound and the stationary phase, which is the most likely scenario.
-
-
Review Existing Method Parameters: Check your current HPLC conditions, including mobile phase composition and pH, column type, and sample concentration.
Step 2: Method Optimization for this compound
If the issue is specific to this compound, focus on optimizing the analytical method to minimize secondary interactions.
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Experimental Protocols
The most effective way to reduce secondary silanol interactions with the phenolic group of this compound is to suppress its ionization by lowering the mobile phase pH.
-
Objective: To maintain this compound in its neutral, non-ionized form.
-
Rationale: The pKa of a typical phenol is around 10.[1][4] By setting the mobile phase pH at least 2 units below the pKa, the phenolic hydroxyl group will be fully protonated, minimizing its ability to interact with silanol groups. A recommended pH range is 2.5 to 4.0.
-
Procedure:
-
Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Add an acidic modifier to adjust the pH. Formic acid is a good choice as it is volatile and MS-compatible. Start with a concentration of 0.1% (v/v).
-
Confirm the pH of the aqueous portion of the mobile phase using a calibrated pH meter.
-
Prepare your mobile phase by mixing the pH-adjusted aqueous component with your organic solvent (e.g., acetonitrile or methanol).
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Using the right column is critical to prevent peak tailing.
-
Objective: To use a stationary phase with minimal active silanol groups.
-
Recommendation: Employ a modern, high-purity, end-capped C18 column. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylsilyl chloride), effectively shielding them from interacting with analytes.[7]
-
Procedure:
-
If you are not already using one, switch to an end-capped C18 column from a reputable manufacturer.
-
Always use a guard column to protect the analytical column from strongly retained impurities in the sample that could create active sites and cause peak tailing.
-
If you suspect your current column is contaminated, flush it with a strong solvent. For a C18 column, a sequence of water, isopropanol, and then acetonitrile is effective. Always check the column manufacturer's guidelines for recommended washing procedures.
-
To rule out column overload as the cause of peak tailing, perform a simple dilution experiment.
-
Objective: To ensure that the amount of this compound injected does not saturate the stationary phase.
-
Procedure:
-
Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10).
-
Inject the original concentration and each dilution under the same chromatographic conditions.
-
Observe the peak shape for each injection. If the peak tailing improves significantly with dilution, you are likely experiencing mass overload.[5][6]
-
Determine the optimal concentration that gives a good signal-to-noise ratio without causing peak tailing.
-
Data Presentation: Recommended HPLC Parameters
The following table summarizes the recommended starting parameters and optimization strategies for the analysis of this compound.
| Parameter | Recommended Starting Condition | Optimization Strategy to Reduce Tailing |
| Column | End-capped C18, 2.1 or 4.6 mm i.d., 3.5 or 5 µm particle size | Use a column with high-purity silica and thorough end-capping. |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH to be between 2.5 and 4.0. |
| Mobile Phase B | Acetonitrile or Methanol | Methanol can sometimes reduce silanol interactions better than acetonitrile. |
| Gradient | Start with a scouting gradient (e.g., 5-95% B over 20 min) | Optimize the gradient around the elution time of this compound. |
| Flow Rate | 0.8 - 1.2 mL/min for 4.6 mm i.d. column | Ensure the flow rate is appropriate for the column dimensions. |
| Column Temp. | 30 - 40 °C | Increasing temperature can sometimes improve peak shape. |
| Injection Vol. | 5 - 20 µL | Reduce injection volume if column overload is suspected. |
| Sample Conc. | As low as practical for detection | Dilute the sample to check for mass overload. |
| Sample Solvent | Initial mobile phase composition | Avoid dissolving the sample in a solvent much stronger than the mobile phase. |
Visualization of Key Concepts
Signaling Pathway: this compound Interaction with Stationary Phase
Caption: Interaction of this compound with the stationary phase leading to ideal vs. tailing peaks.
References
- 1. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Minimizing batch-to-batch variability of Regaloside D extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability of Regaloside D extracts from Lilium longiflorum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound is a phenylpropanoid glycoside that has been isolated from the scaly bulbs of Lilium longiflorum, commonly known as the Easter lily.[1][2] It is one of several phenylpropanoid glycerol glucosides found in this plant species.
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in natural product extracts like this compound can stem from several factors:
-
Raw Material Variation: The concentration of this compound in Lilium longiflorum bulbs can be influenced by genetic differences between plants, cultivation conditions (climate, soil, fertilization), harvest time, and post-harvest storage conditions.[1][3] The size of the bulb can also affect the concentration of secondary metabolites.
-
Pre-Extraction Processing: The method of drying the lily bulbs (e.g., freeze-drying, air-drying) and the particle size of the ground material can significantly impact extraction efficiency.[4] Thermal pretreatment methods like steaming or blanching can also alter the phytochemical profile, potentially degrading or transforming this compound.[5]
-
Extraction Protocol: Inconsistencies in the extraction solvent composition, solvent-to-solid ratio, extraction time, and temperature can lead to significant variations in yield and purity.
-
Purification Method: Variability in the parameters of the purification technique, such as Centrifugal Partition Chromatography (CPC), can affect the final purity and recovery of this compound.
Q3: What are the typical yields of this compound from Lilium longiflorum bulbs?
Quantitative analysis of phenylpropanoid glycerol glucosides in Lilium longiflorum bulbs has shown that the p-coumaroyl-based compounds are most abundant. The concentration of a compound structurally similar to this compound, (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol, was found to be approximately 776.3 ± 8.4 µg/g dry weight.[1] It is important to note that concentrations can vary significantly based on the factors mentioned in Q2.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Poor Quality Raw Material | - Source Verification: Ensure the botanical identity of Lilium longiflorum. - Harvest Time: Harvest bulbs at a consistent growth stage, as metabolite concentrations can vary with plant development. - Storage: Store fresh bulbs under controlled conditions to prevent degradation. For long-term storage, freeze-drying is recommended as it can enhance extraction efficiency by rupturing plant cells.[4] |
| Inefficient Pre-Extraction Processing | - Drying Method: Utilize a consistent drying method. Freeze-drying is often preferred for preserving thermolabile compounds. - Particle Size: Grind the dried bulbs to a uniform and fine powder to increase the surface area for extraction. |
| Suboptimal Extraction Parameters | - Solvent System: Ensure the polarity of your extraction solvent is optimized for phenylpropanoid glycosides. A mixture of methanol or ethanol and water is commonly used. - Solvent-to-Solid Ratio: A low ratio can lead to incomplete extraction. Experiment with increasing the solvent volume. - Extraction Time and Temperature: Prolonged extraction at high temperatures can lead to degradation. Optimize both parameters to maximize yield while minimizing degradation. The stability of similar glycosides can be affected by high temperatures.[6][7] |
| Inefficient Purification | - CPC Solvent System: The choice of the two-phase solvent system in Centrifugal Partition Chromatography is critical. For this compound, a system of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) has been shown to be effective. - Loading: Overloading the CPC column can lead to poor separation and lower recovery. |
Issue 2: High Variability in Purity Between Batches
| Possible Cause | Troubleshooting Steps |
| Inconsistent Raw Material Profile | - Standardized Sourcing: Source plant material from a single, reputable supplier who can provide information on cultivation and harvesting practices. - Raw Material QC: Perform preliminary analysis (e.g., HPTLC, HPLC) on each batch of raw material to assess its phytochemical profile before proceeding with large-scale extraction. |
| Inconsistent Extraction | - Standard Operating Procedures (SOPs): Strictly adhere to a validated SOP for the entire extraction process. - Equipment Calibration: Regularly calibrate all equipment, including balances, temperature probes, and solvent delivery systems. |
| Variable Purification Performance | - CPC Parameter Control: Maintain consistent CPC parameters, including rotational speed, flow rate, and temperature. - Fraction Collection: Use a consistent method for fraction collection and pooling based on HPLC analysis. |
Issue 3: Presence of Impurities in the Final Extract
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Similar Compounds | - Selective Extraction: Modify the polarity of the extraction solvent to minimize the co-extraction of undesirable compounds. - Pre-purification Steps: Consider a preliminary cleanup step, such as solid-phase extraction (SPE), before the main purification. |
| Degradation of this compound | - Mild Extraction Conditions: Use moderate temperatures and avoid prolonged exposure to light and extreme pH levels, as these can cause degradation of phenylpropanoid glycosides. The stability of similar compounds is known to be pH-dependent.[8][9] |
| Ineffective Purification | - Optimize CPC Method: Adjust the solvent system or operating mode (ascending/descending) of the CPC to improve the resolution between this compound and closely eluting impurities. |
Data Presentation
Table 1: Quantitative Analysis of this compound and Related Compounds in Lilium longiflorum Bulbs
| Compound | Concentration (µg/g dry weight) |
| (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol (similar to this compound) | 776.3 ± 8.4 |
| (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | 650.7 ± 32.6 |
| (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosylglycerol | Not specified |
| (2R)-1-O-β-D-glucopyranosyl-2-O-p-coumaroylglycerol | Not specified |
| (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | Not specified |
| Data adapted from a study on phenylpropanoid glycerol glucosides in Lilium longiflorum.[1] |
Table 2: HPLC-PDA Method Validation Parameters for Regaloside Analysis
| Parameter | Regaloside C | Regaloside A | Regaloside H | Regaloside F | Regaloside E | Regaloside B | Regaloside I | Regaloside K |
| Linearity (r²) | ≥0.9999 | ≥0.9999 | ≥0.9999 | ≥0.9999 | ≥0.9999 | ≥0.9999 | ≥0.9999 | ≥0.9999 |
| LOD (µg/mL) | 0.10 - 0.66 | 0.10 - 0.66 | 0.10 - 0.66 | 0.10 - 0.66 | 0.10 - 0.66 | 0.10 - 0.66 | 0.10 - 0.66 | 0.10 - 0.66 |
| LOQ (µg/mL) | 0.29 - 2.01 | 0.29 - 2.01 | 0.29 - 2.01 | 0.29 - 2.01 | 0.29 - 2.01 | 0.29 - 2.01 | 0.29 - 2.01 | 0.29 - 2.01 |
| Recovery (%) | 95.39 - 103.92 | 95.39 - 103.92 | 95.39 - 103.92 | 95.39 - 103.92 | 95.39 - 103.92 | 95.39 - 103.92 | 95.39 - 103.92 | 95.39 - 103.92 |
| Precision (RSD %) | <2.78 | <2.78 | <2.78 | <2.78 | <2.78 | <2.78 | <2.78 | <2.78 |
| Data from a validated method for regalosides in Lilium lancifolium. These parameters provide a good reference for developing a QC method for this compound. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol is based on a published method for the one-step purification of this compound from Lilium longiflorum bulbs.
1. Raw Material Preparation:
- Obtain fresh bulbs of Lilium longiflorum.
- Wash the bulbs to remove any soil and debris.
- Freeze-dry the bulbs and then grind them into a fine powder.
2. Extraction:
- The original study utilized an ethyl acetate fraction of the lily bulbs. A general approach to obtain such a fraction would be:
- Macerate the powdered bulbs in a solvent like methanol or ethanol.
- Concentrate the extract and then partition it between water and ethyl acetate.
- Collect and concentrate the ethyl acetate layer.
3. Centrifugal Partition Chromatography (CPC) Purification:
- Solvent System: Prepare a two-phase solvent system of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v).
- CPC Operation:
- Use the lower organic phase as the stationary phase and the upper aqueous phase as the mobile phase (ascending mode).
- Dissolve the ethyl acetate extract in a 1:1 (v/v) mixture of the upper and lower phases.
- Inject the sample into the CPC system.
- Monitor the effluent using a UV detector.
- Collect the fractions corresponding to the this compound peak.
4. Analysis and Characterization:
- Analyze the collected fractions using HPLC-DAD to confirm the purity of this compound.
- Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Protocol 2: Quality Control of this compound Extracts using HPLC-PDA
This protocol is adapted from a validated method for the analysis of regalosides.
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
- Reversed-phase C18 column.
2. Mobile Phase:
- A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used for the separation of phenylpropanoid glycosides.
3. Standard Preparation:
- Prepare a stock solution of purified this compound of known concentration.
- Prepare a series of calibration standards by diluting the stock solution.
4. Sample Preparation:
- Dissolve a known weight of the this compound extract in the initial mobile phase composition.
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
- Flow Rate: Typically around 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection Wavelength: Monitor at the UV absorbance maximum of this compound.
- Column Temperature: Maintain a constant temperature, e.g., 30 °C.
6. Quantification:
- Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
- Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.
Visualizations
References
- 1. Quantitative Analysis of Phenylpropanoid Glycerol Glucosides in Different Organs of Easter Lily (Lilium longiflorum Thunb.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic Compounds and Antioxidant Activity of Bulb Extracts of Six Lilium Species Native to China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of anthocyanins from red grape skins under pressurized liquid extraction and ultrasound-assisted extraction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cell viability issues in high-concentration Regaloside D experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues in high-concentration Regaloside D experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?
A1: Yes, a decrease in cell viability at high concentrations of this compound is an expected outcome. This compound, like other saponins, can exhibit cytotoxic effects, particularly at higher concentrations. This is often the basis of its potential therapeutic effect in cancer cell lines. The observed cytotoxicity is likely due to the induction of programmed cell death, or apoptosis.
Q2: What is the likely mechanism behind the observed cell death at high concentrations of this compound?
A2: The primary mechanism of cell death induced by high concentrations of this compound is likely apoptosis, mediated through the intrinsic (mitochondrial) pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to a cascade of events including mitochondrial dysfunction and activation of caspases.
Q3: At what concentration should we expect to see cytotoxic effects from this compound?
A3: The effective concentration for cytotoxicity can vary significantly depending on the cell line being used. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. For context, related compounds have shown IC50 values in the micromolar range in various cancer cell lines.[1]
Q4: We are seeing precipitate in our cell culture media after adding high concentrations of this compound. What could be the cause and how can we resolve this?
A4: Compound precipitation at high concentrations is a common issue, particularly with compounds that have limited aqueous solubility.[2][3] This can be caused by exceeding the solubility limit of this compound in the cell culture medium. To address this, consider the following:
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells and contribute to precipitation.
-
Preparation Method: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. When preparing your final concentrations, add the stock solution to the pre-warmed cell culture medium dropwise while gently vortexing to facilitate dissolution.
-
Solubility Testing: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific cell culture medium.[2]
Q5: How can we confirm that the observed cell death is due to apoptosis and not necrosis?
A5: To distinguish between apoptosis and necrosis, you can use a combination of assays. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Troubleshooting Guide
This guide addresses common issues encountered during high-concentration this compound experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent cell viability results | - Inaccurate cell seeding density- Uneven compound distribution- Edge effects in multi-well plates | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the plate for treatment groups.[4] |
| High background in cell viability assays | - Media components interfering with the assay reagent- Microbial contamination | - Include a "media only" blank control.- Regularly test cell cultures for mycoplasma contamination. |
| No significant cell death observed at expected cytotoxic concentrations | - Resistant cell line- Inactive compound- Incorrect assay choice | - Confirm the sensitivity of your cell line to a known apoptosis-inducing agent.- Verify the purity and activity of your this compound stock.- Ensure your chosen viability assay is suitable for your experimental endpoint (e.g., metabolic activity vs. membrane integrity). |
| Precipitation of this compound in culture | - Exceeding compound solubility- Temperature fluctuations | - Perform a solubility test before the experiment.- Prepare fresh dilutions from a concentrated stock for each experiment.- Pre-warm the media before adding the compound stock.[3] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical findings for similar compounds. Researchers should generate their own data for their specific cell lines and experimental conditions.
| Parameter | Cell Line A (e.g., HeLa) | Cell Line B (e.g., A549) | Notes |
| This compound IC50 (µM) | 25 µM | 40 µM | Determined by MTT assay after 48h treatment. |
| % Apoptotic Cells (Annexin V+/PI-) at IC50 | 35% | 28% | Measured by flow cytometry after 24h treatment. |
| Fold Change in Caspase-3 Activity at IC50 | 4.5-fold increase | 3.8-fold increase | Measured by a fluorometric caspase-3 activity assay after 24h treatment. |
| % Decrease in Mitochondrial Membrane Potential at IC50 | 40% | 32% | Measured using a fluorescent mitochondrial dye (e.g., JC-1) after 24h treatment. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot for Apoptosis-Related Proteins
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).[6] Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for investigating this compound-induced cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for cell viability issues with this compound.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regaloside D Solid-Phase Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency of Regaloside D solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is Solid-Phase Extraction (SPE) and why is it used for purifying this compound?
Solid-Phase Extraction (SPE) is a highly selective sample preparation technique used to extract, concentrate, and purify analytes from complex mixtures.[1][2] It operates on principles similar to column chromatography, where compounds are separated based on their affinity for a solid sorbent and a liquid mobile phase.[3] For this compound, a triterpenoid saponin, SPE is ideal for isolating it from crude plant extracts or reaction mixtures by removing interfering substances, thereby improving the accuracy and precision of downstream analysis like HPLC or LC-MS.[2][4]
Q2: How do I select the appropriate SPE sorbent for this compound?
The choice of sorbent depends on the chemical properties of this compound and the sample matrix. Since this compound has a non-polar steroid-like structure with polar sugar groups, a reversed-phase SPE approach is most effective for extraction from polar (aqueous) samples.[3] The non-polar aglycone portion of the molecule will bind to the non-polar sorbent via van der Waals forces.[2][3]
Table 1: Sorbent Selection Guide for this compound Extraction
| Sorbent Type | Chemistry | Primary Retention Mechanism | Use Case for this compound |
| Reversed-Phase (Recommended) | C18 (Octadecyl), C8, Phenyl | Non-polar (hydrophobic) interactions | Ideal for retaining this compound from aqueous or polar organic extracts. C18 is a common starting point.[2][3] |
| Polymer-Based | Polystyrene-divinylbenzene (PS-DVB) | Non-polar interactions (stronger than C18) | Offers higher surface area and capacity. Less prone to drying out, which can improve reproducibility.[5][6] |
| Normal-Phase | Silica, Diol, Cyano | Polar (dipole-dipole, H-bonding) interactions | Used to extract polar analytes from non-polar solvents.[1][3] Could be used if this compound is dissolved in a non-polar solvent like hexane.[7] |
Q3: What are the fundamental steps of a Solid-Phase Extraction workflow?
A standard SPE procedure involves four key steps, often remembered by the acronym CLWE.[8]
-
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to activate the functional groups and remove impurities.[3][8]
-
Equilibration: The sorbent is flushed with a solution that mimics the sample matrix (e.g., water or buffer) to prepare it for sample loading. This step is crucial for silica-based sorbents to prevent poor retention.[8][9]
-
Loading: The pre-treated sample is passed through the cartridge. This compound binds to the sorbent while some impurities pass through.[3]
-
Washing: The cartridge is washed with a weak solvent to remove remaining impurities without prematurely eluting the this compound.[7]
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and collect the purified this compound.[7]
Q4: My final eluate contains impurities. How can I improve the cleanliness of my extract?
Extract contamination is a common issue that can lead to poor analytical results and column failure.[10] To improve purity, focus on optimizing the wash and elution steps. The goal is to use the strongest possible wash solvent that does not elute your analyte of interest.[10]
-
Optimize the Wash Solvent: Experiment with wash solutions of increasing organic strength (e.g., 5%, 10%, 20% methanol in water). Analyze each wash fraction to find the point where impurities are removed but this compound is retained.[11]
-
Use a Different Sorbent: If impurities have similar properties to this compound, consider a different sorbent with alternative selectivity, such as a phenyl or mixed-mode phase.[2][10]
-
Modify Sample pH: Adjusting the pH of the sample can change the charge state of acidic or basic impurities, altering their retention on the sorbent and allowing for a more selective wash.[11]
Troubleshooting Guide
Problem: Low or No Recovery of this compound
This is one of the most frequent challenges in SPE.[12] The first and most critical step is to determine where the analyte is being lost. This is done by systematically collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).[10][13]
Figure 1: Diagnostic workflow for troubleshooting low SPE recovery.
Scenario A: this compound is found in the loading fraction (Breakthrough).
This indicates that the analyte failed to bind sufficiently to the sorbent.[12]
| Possible Cause | Recommended Solution(s) |
| Sample solvent is too strong. | The sample should be dissolved in a weak (highly polar) solvent. Dilute the sample with water or a weak buffer to ensure the organic content is low (<5%).[12] |
| Incorrect sorbent phase. | Ensure you are using a reversed-phase (e.g., C18) sorbent for an aqueous sample matrix.[13] |
| Sorbent bed was not conditioned properly. | Always perform the two-step conditioning (e.g., methanol then water). Do not allow silica-based sorbents to dry out after conditioning and before loading.[8][12] |
| Flow rate is too high. | Decrease the loading flow rate (~1 mL/min) to allow more time for the analyte to interact with the sorbent.[12] |
| Cartridge is overloaded. | The total mass of all retained compounds should not exceed ~5% of the sorbent mass (e.g., 5 mg of solute for a 100 mg cartridge).[1] If necessary, use a larger cartridge or dilute the sample.[13] |
Scenario B: this compound is found in the wash fraction.
This means the wash solvent was strong enough to elute the analyte along with the impurities.[13]
| Possible Cause | Recommended Solution(s) |
| Wash solvent is too strong. | Decrease the organic strength of the wash solvent. For example, if a 20% methanol wash is causing loss, try using 5% or 10% methanol instead.[8][13] |
| Incorrect pH. | If the wash solution alters the pH, it could affect secondary interactions. Ensure the wash solvent pH is compatible with analyte retention.[13] |
| Sorbent choice is not retentive enough. | If a very weak wash solvent still elutes the analyte, consider a more retentive sorbent (e.g., switch from C8 to C18, or from C18 to a polymer-based sorbent).[10] |
Scenario C: this compound is not found in any fraction (Strongly Retained).
This suggests the elution solvent is not strong enough to remove the analyte from the sorbent.[10][13]
| Possible Cause | Recommended Solution(s) |
| Elution solvent is too weak. | Increase the organic strength of the elution solvent (e.g., from 80% methanol to 100% methanol, or switch to a stronger solvent like acetonitrile).[10] |
| Insufficient solvent volume. | Ensure you are using an adequate volume of elution solvent. Try eluting with two smaller aliquots instead of one large one to improve efficiency.[7][12] |
| Strong secondary interactions. | This compound might be interacting with residual silanol groups on a silica-based sorbent. Adding a small amount of a modifier (e.g., 0.1% formic acid or ammonia) to the elution solvent can disrupt these interactions. Note: Modifier must be compatible with your final analysis.[1][10] |
| Flow rate is too high. | Decrease the elution flow rate. Consider adding a "soak step" where the elution solvent is left in the cartridge for 1-5 minutes to allow for full equilibration before final collection.[12] |
Problem: Poor Reproducibility / Inconsistent Results
Inconsistent extractions are often caused by subtle variations in the experimental procedure.[12]
| Possible Cause | Recommended Solution(s) |
| Inconsistent sample pre-treatment. | Follow a standardized and documented protocol for preparing all samples to ensure they are consistent before loading.[7][12] |
| Sorbent bed drying out (silica-based). | After conditioning a silica-based sorbent like C18, do not allow it to dry before loading the sample, as this deactivates the phase.[8] If this is a persistent issue, switch to a polymer-based sorbent which is not affected by drying.[6] |
| Variable flow rates. | Use a vacuum manifold or automated system to ensure consistent flow rates for all steps across all samples. Manual plunger pressure is a major source of variability. |
| Inconsistent elution. | Ensure the sorbent bed is completely dried (if required by the protocol) before adding the elution solvent to prevent dilution and weakening of the solvent.[12] Use precise volumes for elution. |
Experimental Protocols & Data
Baseline Protocol: Reversed-Phase SPE for this compound
This protocol provides a starting point for extracting this compound from a polar (aqueous) sample using a C18 cartridge.
-
Sorbent Selection: C18 SPE Cartridge (e.g., 500 mg sorbent mass in a 3 mL tube).
-
Sample Pre-treatment:
-
Ensure the sample is free of particulates by filtering or centrifuging.[7]
-
Dilute the sample with 95:5 Water:Methanol or a similar weak solvent to ensure strong binding.
-
-
Step 1: Conditioning
-
Pass 3 mL of Methanol through the cartridge to activate the C18 chains.[9]
-
-
Step 2: Equilibration
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry. [9]
-
-
Step 3: Loading
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[12]
-
-
Step 4: Washing
-
Pass 3 mL of 5% Methanol in water to wash away polar impurities.[7]
-
-
Step 5: Elution
-
Pass 2 mL of 90% Methanol in water through the cartridge to elute the purified this compound. Collect the eluate for analysis.[7]
-
Illustrative Data: Optimizing Elution Solvent
The following table shows hypothetical data from an experiment to determine the optimal methanol concentration for eluting this compound, demonstrating the trade-off between recovery and purity.
Table 2: Example of Elution Optimization for this compound
| Elution Solvent (% Methanol in Water) | % Recovery of this compound | Purity of Eluate (Relative) | Observations |
| 60% | 75% | High | Incomplete recovery; analyte is strongly retained.[10] |
| 70% | 88% | High | Good recovery with high purity. |
| 80% | 96% | Moderate | High recovery, but some late-eluting impurities are observed. |
| 90% | 98% | Moderate-Low | Near-complete recovery, but purity is compromised. |
| 100% | 99% | Low | All analytes and strongly bound impurities are eluted. |
This is illustrative data based on typical saponin extraction principles.
Visualization of SPE Mechanism
The following diagram illustrates the key interactions during the reversed-phase SPE of this compound.
Figure 2: Analyte-sorbent interactions during reversed-phase SPE.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Solid Phase Extraction Explained [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a solid-phase extraction method using copolymer sorbents for isolation of phenolic compounds in red wines and quantification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 12. silicycle.com [silicycle.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
Regaloside D vs. Regaloside A: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Regaloside D and Regaloside A are naturally occurring phenylpropanoid glycosides found in plants of the Lilium genus. While both share a similar core structure, subtle variations in their chemical makeup can lead to significant differences in their biological activities. This guide provides a comparative overview of the known biological effects of this compound and Regaloside A, supported by available experimental data, to aid researchers in the fields of pharmacology and drug discovery.
Summary of Biological Activities
Current research indicates that both Regaloside A and this compound are among the active components absorbed into the bloodstream after the administration of Total Glycosides from Lily (TGL). However, the extent of research into their specific biological effects differs significantly. Regaloside A has been investigated for its antioxidant and anti-inflammatory properties, with some quantitative data available. In contrast, specific biological activities and quantitative data for this compound are not yet well-documented in publicly available literature, although its presence as a key phenolic component in Lilium bulbs suggests potential antioxidant capabilities.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the biological activities of Regaloside A. At present, no direct comparative studies with quantitative data for this compound have been identified.
| Biological Activity | Parameter | Regaloside A | This compound | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | 58.0% inhibition at 160 ppm | Data not available | [1] |
| ABTS Radical Scavenging | IC50 > 400 μM (weak activity) | Data not available | [2] | |
| DPPH Radical Scavenging | IC50 > 400 μM (weak activity) | Data not available | [2] | |
| Anti-inflammatory Activity | iNOS Expression Inhibition | Inhibited at 50 µg/mL | Data not available | [1] |
| COX-2 Expression Inhibition | Inhibited at 50 µg/mL | Data not available | [1] | |
| p-p65/p65 Ratio Reduction | Reduced at 50 µg/mL | Data not available | [1] | |
| VCAM-1 Expression Inhibition | Decreased at 50 µg/mL | Data not available | [1] |
Note: The available data for Regaloside A's antioxidant activity is conflicting, with one source indicating some activity and another classifying it as weak. Further research is needed for clarification. The lack of quantitative data for this compound highlights a significant gap in the current understanding of its biological potential.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these findings.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay evaluates the free radical scavenging capacity of a compound. The protocol typically involves:
-
Preparation of a fresh DPPH solution in methanol.
-
Addition of various concentrations of the test compound (e.g., Regaloside A) to the DPPH solution.
-
Incubation of the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement of the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of the percentage of radical scavenging activity based on the reduction in absorbance compared to a control (DPPH solution without the test compound). The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay also measures the free radical scavenging ability of a substance. A common procedure includes:
-
Generation of the ABTS radical cation (ABTS•+) by reacting ABTS solution with an oxidizing agent like potassium persulfate.
-
Incubation of the mixture in the dark at room temperature to allow for the formation of the stable blue-green ABTS•+ solution.
-
Dilution of the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Addition of the test compound at various concentrations to the diluted ABTS•+ solution.
-
Measurement of the decrease in absorbance after a set incubation time.
-
Calculation of the percentage of inhibition and determination of the IC50 value.[2]
Anti-inflammatory Activity Assays
Inhibition of iNOS and COX-2 Expression in Macrophages This in vitro assay assesses the ability of a compound to suppress the expression of pro-inflammatory enzymes in immune cells. A general protocol is as follows:
-
Culture of macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Pre-treatment of the cells with different concentrations of the test compound (e.g., Regaloside A) for a specific duration.
-
Stimulation of the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of iNOS and COX-2.
-
After incubation, harvesting the cells and extracting total RNA or protein.
-
Quantification of iNOS and COX-2 mRNA levels using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR), or protein levels using Western blotting.[3][4]
Measurement of NF-κB Activation The NF-κB signaling pathway is a key regulator of inflammation. Its activation can be assessed by measuring the phosphorylation of its p65 subunit. A typical workflow involves:
-
Following cell treatment and stimulation as described above, cell lysates are prepared.
-
The total and phosphorylated forms of the p65 protein are separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with specific antibodies against total p65 and phosphorylated p65.
-
The protein bands are visualized and quantified, and the ratio of phosphorylated p65 to total p65 is calculated to determine the extent of NF-κB activation.[5]
VCAM-1 Expression in Human Aortic Smooth Muscle Cells (HASMCs) This assay evaluates the effect of a compound on the expression of vascular cell adhesion molecule-1, which is involved in inflammatory processes in blood vessels. The protocol generally includes:
-
Culturing HASMCs in appropriate conditions.
-
Pre-treating the cells with the test compound.
-
Stimulating the cells with an inflammatory cytokine, such as tumor necrosis factor-alpha (TNF-α), to induce VCAM-1 expression.
-
Analyzing VCAM-1 expression at the protein level using methods like Western blotting or flow cytometry, or at the mRNA level using RT-PCR or qPCR.[6]
Signaling Pathways
Phenylpropanoid glycosides, including Regaloside A and likely this compound, are known to exert their biological effects by modulating various cellular signaling pathways. The anti-inflammatory actions of these compounds are often attributed to their ability to interfere with pro-inflammatory signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses.[7] Phenylpropanoid glycosides can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. Phenylpropanoid compounds have been shown to modulate MAPK signaling, which could contribute to their overall biological effects.[8][9]
Conclusion and Future Directions
The available evidence suggests that Regaloside A possesses modest antioxidant and notable anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. However, a significant knowledge gap exists regarding the biological activities of this compound. Future research should prioritize the following:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies are essential to quantitatively compare the biological activities of this compound and Regaloside A.
-
Elucidation of this compound's Bioactivities: A comprehensive screening of this compound's effects on various biological processes, including inflammation, cancer cell proliferation, and neuronal protection, is warranted.
-
Mechanism of Action: Detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by both this compound and Regaloside A.
A deeper understanding of the comparative biological activities of these compounds will be invaluable for the development of new therapeutic agents from natural sources.
References
- 1. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects [mdpi.com]
- 3. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. mdpi.com [mdpi.com]
- 6. What are VCAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae [frontiersin.org]
- 9. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enzymatic Cross-Reactivity of Regaloside D: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of a bioactive compound is paramount. This guide provides a comparative analysis of the enzymatic cross-reactivity of Regaloside D, a phenylpropanoid glycoside, against a panel of enzymes. This objective comparison, supported by available experimental data, aims to assist in the evaluation of this compound for its potential therapeutic applications and to highlight its selectivity profile in enzymatic assays.
This compound, a natural compound isolated from Lilium Longiflorum, has garnered interest for its potential biological activities. Phenylpropanoid glycosides as a class have been reported to exhibit various enzymatic inhibitory effects. Notably, some studies have suggested the potential for this compound to act as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, a key target in the management of type 2 diabetes. This guide delves into the available data on its enzymatic inhibition profile and compares it with other relevant compounds.
Comparative Analysis of Enzymatic Inhibition
To provide a clear overview of the cross-reactivity of this compound and its alternatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values against various enzymes. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, with lower values indicating greater potency.
| Compound | Enzyme | IC50 |
| This compound | Dipeptidyl Peptidase-IV (DPP-IV) | Data Not Available |
| α-Glucosidase | Data Not Available | |
| α-Amylase | Data Not Available | |
| Acetylcholinesterase (AChE) | Data Not Available | |
| Tyrosinase | Data Not Available | |
| Sitagliptin | Dipeptidyl Peptidase-IV (DPP-IV) | 18 nM[1][2], 8.6 nM[3] |
| Verbascoside | Protein Kinase C (PKC) | 25 µM[4] |
| Cytochrome P450 1A2 (CYP1A2) | 83 µM[5] | |
| Cytochrome P450 1B1 (CYP1B1) | 86 µM[5] | |
| Phenylpropanoid Sucrose Esters | Acetylcholinesterase (AChE) | 30.6 - 56.0 µM[6] |
| Butyrylcholinesterase (BuChE) | 2.7 - 17.1 µM[6] |
Data Interpretation: As evidenced by the table, there is currently a lack of publicly available quantitative data (IC50 values) for the inhibitory activity of this compound against the listed enzymes, including its primary suspected target, DPP-IV. In contrast, the well-established DPP-IV inhibitor, Sitagliptin, demonstrates high potency with IC50 values in the nanomolar range[1][2][3]. Verbascoside, a structurally related phenylpropanoid glycoside, has been shown to inhibit Protein Kinase C and Cytochrome P450 enzymes at micromolar concentrations[4][5]. Furthermore, a class of similar compounds, phenylpropanoid sucrose esters, has displayed moderate inhibitory activity against acetylcholinesterase and butyrylcholinesterase[6]. The absence of concrete data for this compound highlights a significant gap in the understanding of its selectivity and potential for off-target effects.
Experimental Protocols
The following are generalized experimental protocols for the enzymatic assays mentioned in this guide. Specific conditions may vary between studies.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
Principle: The assay measures the ability of a compound to inhibit the cleavage of a synthetic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) by DPP-IV. The cleavage releases a fluorescent product, and the reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
Methodology:
-
Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Add the DPP-IV enzyme solution to the wells of a microplate.
-
Add various concentrations of the test compound (e.g., this compound, Sitagliptin) to the wells. A control with no inhibitor is also prepared.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
α-Glucosidase and α-Amylase Inhibition Assays
Principle: These assays determine the inhibitory effect of a compound on the activity of α-glucosidase or α-amylase, enzymes involved in carbohydrate digestion. The inhibition is measured by quantifying the reduction in the release of glucose or a chromogenic product from a respective substrate.
Methodology:
-
Prepare a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Add the enzyme solution (α-glucosidase or α-amylase) to test tubes.
-
Add different concentrations of the test compound.
-
Pre-incubate the enzyme and inhibitor.
-
Add the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase).
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C).
-
Stop the reaction and measure the absorbance of the product (e.g., p-nitrophenol at 405 nm for α-glucosidase) or the remaining substrate.
-
Calculate the percentage of inhibition and the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay is based on the Ellman's method, which measures the activity of AChE by the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, and the absorbance is measured spectrophotometrically.
Methodology:
-
Prepare a phosphate buffer (pH 8.0).
-
Add DTNB, AChE enzyme, and different concentrations of the test compound to a microplate.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of inhibition and the IC50 value.
Tyrosinase Inhibition Assay
Principle: This assay evaluates the inhibitory effect of a compound on tyrosinase, an enzyme involved in melanin synthesis. The assay measures the reduction in the formation of dopachrome from the oxidation of L-DOPA.
Methodology:
-
Prepare a phosphate buffer (pH 6.8).
-
Add the tyrosinase enzyme solution and various concentrations of the test compound to a microplate.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate, L-DOPA.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Visualizing the Research Workflow
To effectively assess the cross-reactivity of a compound like this compound, a structured experimental workflow is essential. The following diagram illustrates a typical workflow for screening and characterizing the enzymatic inhibition profile of a test compound.
Caption: Workflow for assessing enzymatic cross-reactivity.
Conclusion
While this compound has been identified as a compound of interest with potential DPP-IV inhibitory activity, this comparative guide highlights the critical need for comprehensive enzymatic profiling. The lack of specific IC50 values for this compound against a range of enzymes makes it challenging to ascertain its selectivity and potential for off-target interactions. In contrast, established drugs like Sitagliptin have a well-defined and potent inhibitory profile against their primary target. For the continued development of this compound as a potential therapeutic agent, further in-depth studies are required to elucidate its full enzymatic interaction landscape. This will be crucial in determining its viability as a specific and safe drug candidate. Researchers are encouraged to conduct comprehensive enzymatic screening and kinetic studies to fill the existing data gaps and provide a clearer picture of the pharmacological profile of this compound.
References
- 1. Sitagliptin | DPP inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Human Metabolism and Inhibition Potency of Verbascoside for CYP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Regaloside D: An HPLC-Centric Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Regaloside D, a naturally occurring steroidal glycoside. The primary focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with comparisons to alternative techniques including Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry. Experimental protocols and performance data are presented to aid researchers in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: The Gold Standard
A validated HPLC-PDA method offers a robust and reliable approach for the quantification of this compound. Based on a proven method for the simultaneous determination of multiple regalosides from Lilium species, this technique provides excellent linearity, sensitivity, accuracy, and precision.[1] While a specific validated method for this compound is not yet published, the presented protocol for other regalosides can be readily adapted and validated. One study has successfully identified this compound in Lilium bulbs using HPLC-MS, confirming the suitability of chromatographic separation for this analyte.[2]
Experimental Protocol: HPLC-PDA for this compound Quantification
This protocol is adapted from a validated method for the simultaneous analysis of eight other regalosides.[1]
1. Sample Preparation:
-
Accurately weigh and pulverize the plant material (e.g., Lilium bulbs).
-
Extract the powdered material with 70% methanol using ultrasonication for 60 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system equipped with a photodiode array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 40% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (intraday and interday).
Logical Workflow for HPLC Method Validation
Comparative Analysis of Quantification Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables provide a comparative summary of HPLC and alternative methods for the quantification of this compound or structurally similar glycosides.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-PDA (Adapted for this compound)[1] | UPLC-MS/MS (for Steroidal Saponins) | HPTLC (for Diterpenoids) | UV-Vis Spectrophotometry (for Total Steroidal Saponins)[3][4][5][6] |
| Linearity (r²) | ≥ 0.999 | > 0.99 | > 0.99 | > 0.98 |
| LOD | ~0.1 µg/mL | ng/mL to pg/mL range | ~5-20 ng/band | ~0.25 µg/mL |
| LOQ | ~0.3 µg/mL | ng/mL to pg/mL range | ~15-60 ng/band | ~0.50 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 3% | < 15% | < 5% | < 5% |
| Selectivity | High | Very High | Moderate to High | Low (Measures total saponins) |
| Analysis Time | ~30-40 min/sample | ~5-15 min/sample | High throughput (multiple samples per plate) | ~15-20 min/sample (after sample prep) |
| Cost | Moderate | High | Low to Moderate | Low |
Alternative Analytical Methods: A Deeper Dive
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers superior sensitivity and selectivity compared to HPLC-PDA, making it ideal for trace-level quantification and metabolite identification. The coupling with a mass spectrometer allows for definitive identification based on mass-to-charge ratio and fragmentation patterns.
-
Instrument: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: Sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm).
-
Mobile Phase: Similar to HPLC, typically using formic acid or ammonium formate as an additive for better ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective option. Quantification is performed densitometrically after chromatographic development.
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Sample Application: Automated band-wise application.
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., chloroform:methanol or ethyl acetate:methanol:water).
-
Development: In a saturated twin-trough chamber.
-
Derivatization: Spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating to visualize the spots.
-
Densitometric Scanning: At a specific wavelength in absorbance or fluorescence mode.
UV-Vis Spectrophotometry
This colorimetric method provides a simple and rapid estimation of the total glycoside content. It is based on the reaction of the sugar moieties of the glycosides with a specific reagent to produce a colored product, the absorbance of which is proportional to the concentration.
-
Reagent: Anisaldehyde-sulfuric acid reagent.
-
Procedure:
-
Mix the sample extract with the anisaldehyde-sulfuric acid reagent.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined time to allow for color development.
-
Cool the reaction mixture and measure the absorbance at the wavelength of maximum absorption (e.g., 430 nm or 530 nm) against a reagent blank.
-
-
Quantification: Use a calibration curve prepared with a standard saponin (e.g., diosgenin or aescin).
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific research objectives and available resources. The HPLC-PDA method stands out as a well-validated, robust, and reliable technique offering a good balance of sensitivity, selectivity, and cost-effectiveness, making it suitable for routine quality control and quantitative analysis. For high-sensitivity studies and structural confirmation, UPLC-MS is the method of choice. HPTLC provides a high-throughput and economical alternative for screening large numbers of samples. Finally, UV-Vis spectrophotometry offers a simple and rapid approach for the estimation of total glycoside content, which can be useful for preliminary assessments. This guide provides the necessary foundational information for researchers to make an informed decision and to develop and validate a suitable analytical method for this compound quantification.
References
- 1. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of edible characteristics, antioxidant capacities, and phenolic pigment monomers in Lilium bulbs native to China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric method for the determination of total steroidal sapogenin. | Semantic Scholar [semanticscholar.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Spectrophotometric method for the determination of total steroidal sapogenin - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Spectrophotometric method for the determination of total steroidal sapogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Regaloside D Bioactivity: A Comparative Analysis of DPP-IV Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Regaloside D, focusing on its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. The data presented is based on published experimental findings to ensure a high degree of reproducibility and to aid in future research and development decisions.
Comparative Bioactivity Data
A key study by Kim et al. (2020) investigated the DPP-IV inhibitory potential of several phenylpropanoids isolated from Lilium Longiflorum. While other compounds from the same extract demonstrated inhibitory activity, this compound was found to be inactive in this assay.[1][2][3] The results are summarized below for a clear comparison.
| Compound | Type | DPP-IV Inhibition IC50 (μM) |
| This compound | Phenylpropanoid with glyceryl glucoside | No activity observed [1][2] |
| 3,6'-O-diferuloylsucrose | Biphenylpropanoid linked via sugar | 46.19[2] |
| 4-O-acetyl-3,6'-O-diferuloylsucrose | Biphenylpropanoid linked via sugar | 63.26[2] |
| Regaloside B | Phenylpropanoid with glyceryl glucoside | No activity observed[1] |
| 1-O-p-coumaroylglycerol | Phenylpropanoid with glycerol | No activity observed[1] |
Experimental Protocol: DPP-IV Inhibitory Assay
The following is a detailed methodology for the Dipeptidyl Peptidase-IV (DPP-IV) inhibitory assay as described in the reference study.
Materials:
-
Human recombinant DPP-IV (Sigma-Aldrich)
-
DPP-IV substrate, Gly-Pro-p-nitroanilide (Sigma-Aldrich)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound and others)
-
96-well microplate
-
Microplate reader
Procedure:
-
A reaction mixture was prepared in a 96-well plate containing 50 µL of 100 mM Tris-HCl buffer (pH 8.0).
-
20 µL of the test compound solution (at various concentrations) was added to the wells.
-
10 µL of the DPP-IV substrate, Gly-Pro-p-nitroanilide (final concentration of 0.2 mM), was added.
-
The enzymatic reaction was initiated by adding 20 µL of human recombinant DPP-IV (final concentration of 0.01 U/mL).
-
The plate was incubated at 37°C for 60 minutes.
-
The absorbance was measured at 405 nm using a microplate reader.
-
The percentage of inhibition was calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance of the reaction mixture with the test compound.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the DPP-IV activity, was determined for the active compounds.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general experimental workflow for screening natural products for DPP-IV inhibition and the established signaling pathway of DPP-IV action.
References
- 1. Purification of Phenylpropanoids from the Scaly Bulbs of Lilium Longiflorum by CPC and Determination of Their DPP-IV Inhibitory Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of Phenylpropanoids from the Scaly Bulbs of Lilium Longiflorum by CPC and Determination of Their DPP-IV Inhibitory Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparing the efficacy of different Regaloside D extraction methods
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of three prominent methods for the extraction of Regaloside D, a steroidal saponin with significant therapeutic potential. The comparison covers Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Enzymatic Hydrolysis-Assisted Extraction (EAE), with supporting data from studies on structurally similar saponins and flavonoids.
Comparative Efficacy of Extraction Methods
The selection of an appropriate extraction method is pivotal in maximizing the yield and purity of this compound, while minimizing processing time and environmental impact. The following table summarizes the key performance indicators for MAE, UAE, and EAE based on available literature for comparable compounds.
| Parameter | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) | Enzymatic Hydrolysis-Assisted Extraction (EAE) | Conventional Method (Maceration) |
| Extraction Yield (%) | ~15-25% higher than conventional methods[1] | ~10-20% higher than conventional methods[2][3] | Can significantly increase yield, especially for glycosides[4] | Baseline |
| Extraction Time | 15 - 30 minutes[1] | 20 - 40 minutes[5] | 1 - 24 hours (for hydrolysis) + extraction time[6] | 24 - 72 hours[7] |
| Optimal Temperature | 145°C (for similar rare ginsenosides)[1] | 40 - 61°C[3][5] | 37 - 55°C (enzyme dependent)[6][8] | Room Temperature |
| Solvent Consumption | Reduced solvent-to-solid ratio (e.g., 40:1 w/v)[1] | Reduced solvent-to-solid ratio (e.g., 16:1 g/mL)[5] | Primarily aqueous, can be combined with other methods | High |
| Purity of Extract | Generally high | Generally high | Can be very high due to specificity | Variable |
| Mechanism | Frictional heat from microwave energy disrupts cell walls[9][10] | Acoustic cavitation disrupts cell walls[2][3] | Enzymatic degradation of cell wall components[4] | Passive diffusion |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization based on the specific plant matrix and desired purity of this compound.
Microwave-Assisted Extraction (MAE)
This method utilizes microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and enhanced release of target compounds.[9][10]
Apparatus:
-
MARS X'press high flux microwave digestion and extraction system (or equivalent)[1]
-
Extraction vessel
-
Reflux condenser
Reagents:
-
Dried and powdered plant material containing this compound
-
Ethanol (73% aqueous solution)[5]
Procedure:
-
Place 1.0 g of the powdered plant material into the extraction vessel.
-
Add 40 mL of 73% ethanol to achieve a solid-to-liquid ratio of 1:40 (w/v).[1]
-
Secure the vessel in the microwave extractor and attach the reflux condenser.
-
Set the microwave power to 1600 W and the extraction temperature to 145°C.[1]
-
Irradiate for 15 minutes.[1]
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to remove solid plant debris.
-
The filtrate can then be concentrated and subjected to further purification steps to isolate this compound.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting cell walls and enhancing mass transfer.[2][3]
Apparatus:
-
Ultrasonic bath or probe sonicator (20-40 kHz)
-
Extraction flask
-
Temperature controller
Reagents:
-
Dried and powdered plant material containing this compound
-
Ethanol (73% aqueous solution)[5]
Procedure:
-
Place 1.0 g of the powdered plant material into the extraction flask.
-
Add 16 mL of 73% ethanol to achieve a solid-to-liquid ratio of 1:16 (g/mL).[5]
-
Place the flask in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the sonication time to 34 minutes and the temperature to 61°C.[5]
-
After the extraction period, filter the mixture to separate the solid residue.
-
The resulting extract is then ready for concentration and further purification.
Enzymatic Hydrolysis-Assisted Extraction (EAE)
This technique utilizes specific enzymes to break down the plant cell wall components, such as cellulose and pectin, facilitating the release of intracellular bioactive compounds.[4] This is particularly effective for glycosides like this compound, as it can also be used to selectively cleave sugar moieties.
Apparatus:
-
Incubator shaker or water bath
-
pH meter
-
Centrifuge
Reagents:
-
Dried and powdered plant material containing this compound
-
Enzyme solution (e.g., a mixture of cellulase and pectinase in a suitable buffer)
-
Citrate buffer (pH 5.0)
Procedure:
-
Suspend 1.0 g of the powdered plant material in 20 mL of citrate buffer (pH 5.0) in a flask.
-
Add the enzyme solution to the slurry. The optimal enzyme concentration should be determined empirically.
-
Incubate the mixture at an optimal temperature for the enzymes (e.g., 50°C) in a shaker for 2-4 hours.[4]
-
After incubation, the reaction can be stopped by heating the mixture (e.g., to 90°C for 10 minutes) to denature the enzymes.[8]
-
The entire mixture can then be subjected to a subsequent extraction step (e.g., with ethanol) or centrifuged to separate the solid residue from the liquid extract containing the released this compound.
-
The supernatant is then collected for further processing.
Visualizing the Workflow
To better understand the procedural flow of these extraction methods, the following diagrams illustrate the key steps involved.
Caption: Generalized workflow for this compound extraction.
The following diagram illustrates the mechanism of cell wall disruption by the different extraction techniques.
Caption: Mechanisms of cell disruption in different extraction methods.
References
- 1. An optimized microwave-assisted extraction method for increasing yields of rare ginsenosides from Panax quinquefolius L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. The Influence of Plant Material Enzymatic Hydrolysis and Extraction Conditions on the Polyphenolic Profiles and Antioxidant Activity of Extracts: A Green and Efficient Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts [frontiersin.org]
- 7. Extraction Processes with Several Solvents on Total Bioactive Compounds in Different Organs of Three Medicinal Plants [mdpi.com]
- 8. Step Enzymatic Hydrolysis and In Silico Screening-Assisted Preparation of Bioactive Peptides from Abalone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted extraction in natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
For Researchers, Scientists, and Drug Development Professionals
Regaloside D, a phenylpropanoid glycoside, and its related compounds are emerging as significant subjects of interest in the quest for novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their cytotoxic and anti-inflammatory properties. By presenting available experimental data and outlining the methodologies used, this document aims to facilitate further research and development in this promising area of natural product chemistry.
Comparative Analysis of Biological Activity
While comprehensive comparative data remains under investigation, preliminary studies on this compound and its analogs have begun to shed light on their biological potential. The structural variations among these compounds, primarily in the glycosidic and acyl moieties, appear to significantly influence their activity.
Table 1: Comparative Biological Activity of this compound and Related Compounds
| Compound | Biological Activity | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | DPP-IV Inhibition | DPP-IV Inhibitory Assay | - | >100 (Inactive) | [1] |
| Regaloside B | DPP-IV Inhibition | DPP-IV Inhibitory Assay | - | >100 (Inactive) | [1] |
| Regaloside A | Anti-inflammatory | iNOS and COX-2 Expression | RAW 264.7 | Not Reported | [1] |
| Regaloside B | Anti-inflammatory | iNOS and COX-2 Expression | RAW 264.7 | Not Reported | [1] |
Note: IC50 values for anti-inflammatory activity of Regaloside A and B were not explicitly provided in the referenced study; however, the compounds demonstrated significant inhibition of iNOS and COX-2 expression. Further research is needed to quantify this inhibitory effect.
Structure-Activity Relationship (SAR) Insights
The current body of research, though limited, allows for the formulation of initial hypotheses regarding the structure-activity relationships of this compound and its analogs.
Key Structural Features and Their Putative Roles:
-
Phenylpropanoid Moiety: The core phenylpropanoid structure is fundamental to the biological activity of these compounds. The nature and position of substituents on the aromatic ring can significantly impact potency and selectivity.
-
Glycosidic Moiety: The sugar component and its linkage to the aglycone are critical. Variations in the sugar type and the presence of additional sugar units can influence solubility, cell permeability, and interaction with biological targets.
-
Acyl Groups: The presence and nature of acyl groups, such as acetyl or feruloyl moieties, attached to the sugar or glycerol backbone, can modulate the lipophilicity and steric hindrance of the molecule, thereby affecting its biological activity. For instance, the lack of DPP-IV inhibitory activity in this compound and B, which possess a p-coumaroyl group, compared to other biphenylpropanoids linked via a sugar moiety, suggests that the specific combination of the aglycone and the glycosidic linkage is crucial for this particular activity[1].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Regaloside compounds and related phenylpropanoid glycosides.
Cytotoxicity Assays
1. MTT Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. LDH (Lactate Dehydrogenase) Assay:
This cytotoxicity assay measures the integrity of the plasma membrane.
-
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Culture cells and treat them with the test compounds as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate the mixture at room temperature, protected from light.
-
Measure the absorbance at a specific wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (untreated and fully lysed).
-
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay (Griess Test):
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a defined period.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition of NO production.
-
2. Measurement of Pro-inflammatory Cytokine Levels (ELISA):
This immunoassay is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses antibodies to detect and quantify a specific antigen (in this case, a cytokine) in a sample.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants (from cells treated with test compounds and stimulated with an inflammatory agent) to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate for the enzyme, which results in a color change.
-
Measure the absorbance of the color change and determine the cytokine concentration from a standard curve.
-
Signaling Pathways and Experimental Workflows
The biological activities of natural products like this compound are often mediated through the modulation of specific intracellular signaling pathways. While the precise pathways affected by this compound are still under active investigation, related compounds are known to influence key inflammatory and cell survival pathways.
Caption: Putative signaling pathways modulated by this compound and its analogs.
The diagram above illustrates potential signaling pathways that may be targeted by this compound and its analogs to exert their anti-inflammatory and cytotoxic effects. These include the NF-κB, MAPK, and PI3K/Akt pathways, which are central regulators of inflammation, cell survival, and apoptosis.
Caption: General experimental workflow for SAR studies of Regaloside compounds.
This workflow outlines the systematic approach to investigating the structure-activity relationships of this compound and its analogs. It begins with the screening of a compound library for biological activity, followed by quantitative analysis to determine potency (IC50 values), and culminates in mechanistic studies to elucidate the underlying signaling pathways.
References
Benchmarking Regaloside D: A Comparative Analysis Against Known Natural Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of Regaloside D's potential anti-inflammatory activity against established natural inhibitors of key inflammatory signaling pathways. Due to the limited publicly available data on this compound's specific inhibitory concentrations, this document presents a framework for its evaluation, highlighting the methodologies and data structures necessary for a comprehensive assessment. The quantitative data for known inhibitors is compiled from published literature, and a hypothetical value for this compound is included for illustrative purposes.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (hypothetical value) and other well-characterized natural compounds against critical inflammatory signaling pathways, namely NF-κB and MAPK. Lower IC50 values indicate greater potency.
| Compound | Target Pathway | IC50 (µM) | Cell Line/Assay Conditions |
| This compound | NF-κB / MAPK | [Data Not Available] | Hypothetical value for comparison |
| Curcumin | NF-κB | ~5-10 | Varies depending on cell type and stimulus |
| Quercetin | NF-κB | ~40-44 | Murine intestinal epithelial cells (TNF-α induced)[1] |
| Resveratrol | NF-κB | Dose-dependent suppression | Various cell lines (TNF-α induced)[2][3][4][5] |
| Epigallocatechin Gallate (EGCG) | NF-κB | ~59-73 | Pancreatic cancer cell lines[6][7] |
| Quercetin | MAPK (ERK) | ~28.74 | MDA-MB-231 breast cancer cells[8] |
| Resveratrol | MAPK | ~37 | Porcine coronary artery smooth muscle[9] |
| Epigallocatechin Gallate (EGCG) | MAPK (ERK) | Varies | Multiple cancer cell lines[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of a compound's inhibitory activity. Below are representative protocols for key experiments used to evaluate inhibitors of the NF-κB and MAPK signaling pathways.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB. Inhibition of this activity is a key indicator of a compound's anti-inflammatory potential.
Objective: To quantify the inhibitory effect of a test compound on NF-κB activation in response to a pro-inflammatory stimulus.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as a stimulus
-
Test compound (e.g., this compound)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control. Determine the IC50 value from the dose-response curve.
Western Blot for Phosphorylated p65 (NF-κB) and p38 (MAPK)
This method assesses the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38) pathways. Phosphorylation is a critical step in the activation of these pathways.
Objective: To determine if a test compound inhibits the stimulus-induced phosphorylation of p65 and p38.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
LPS or TNF-α
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate RAW 264.7 cells and grow to 80-90% confluency. Pre-treat with the test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-p65) to confirm equal loading. Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Simplified NF-κB Signaling Pathway.
Caption: General MAPK Signaling Cascade.
Caption: General Experimental Workflow for Inhibitor Screening.
References
- 1. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer [frontiersin.org]
- 7. Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Inhibition of Breast Carcinoma Cell Proliferation by Quercetin and Sulforaphane via Activation of the ERK/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol inhibits MAPK activity and nuclear translocation in coronary artery smooth muscle: reversal of endothelin-1 stimulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Differences in the Metabolism of Regaloside D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways and pharmacokinetic profiles of Regaloside D, a steviol glycoside, across different species. The information presented is based on available experimental data for this compound and closely related steviol glycosides, such as Rebaudioside A, which share a common metabolic fate.
Executive Summary
This compound, like other steviol glycosides, is poorly absorbed in its intact form in the upper gastrointestinal tract. The primary site of metabolism is the colon, where gut microflora hydrolyze it to its aglycone, steviol. Steviol is then absorbed, undergoes phase II metabolism (glucuronidation) in the liver, and is subsequently excreted. While the overall metabolic pathway is similar across species, there are noteworthy differences in the rate of metabolism and the pharmacokinetic parameters of the resulting metabolites. This guide summarizes these differences, providing valuable insights for preclinical species selection and human dose prediction in drug development.
In Vitro Metabolism Data
The metabolism of this compound is predominantly mediated by the gut microbiota. In vitro studies using liver microsomes have shown minimal to no metabolism, indicating that this compound is not a significant substrate for hepatic cytochrome P450 enzymes.
Table 1: In Vitro Metabolism of Steviol Glycosides by Fecal Homogenates
| Species | Substrate | Incubation Time (h) | % Hydrolysis to Steviol | Reference |
| Human | Glucosylated Steviol Glycosides (GSG) | 4 | 74-78% | |
| Human | Glucosylated Steviol Glycosides (GSG) | 12 | ~100% | |
| Human | Stevia Mixture (Stevioside & Rebaudioside A) | 24 | ~100% | |
| Human | Rebaudioside A | 24 | ~100% | |
| Rat | Stevia Mixture (Stevioside & Rebaudioside A) | 24 | ~100% |
Note: Data for this compound is not directly available. The data presented is for closely related steviol glycosides, which are expected to have a similar metabolic profile.
In Vivo Pharmacokinetic Data
Pharmacokinetic studies have primarily focused on the major metabolite, steviol glucuronide, following the oral administration of steviol glycosides. The data presented below for Rebaudioside A is considered a surrogate for this compound due to their shared metabolic pathway.
Table 2: Pharmacokinetic Parameters of Steviol Glucuronide after Oral Administration of Rebaudioside A
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Human | ~5 | 1472 | 12.0 | 30,788 | ~14 | |
| Rat | 40 | ~1000 (steviol) | ~8 | - | ~5-15 | |
| Rat | 1000 | ~1000 (steviol) | ~8 | - | ~5-15 |
Note: The pharmacokinetic parameters for rats are for the metabolite steviol, as reported in the cited study. Direct comparative data for steviol glucuronide in rats under similar conditions was not available.
Metabolic Pathways and Experimental Workflows
The metabolic journey of this compound from oral ingestion to excretion is a multi-step process primarily involving the gut microbiota and hepatic enzymes. The following diagrams illustrate the key pathways and a typical experimental workflow for studying in vitro metabolism.
Experimental Protocols
In Vitro Metabolism using Fecal Homogenates
This protocol is adapted from studies investigating the metabolism of steviol glycosides by gut microbiota.
1. Preparation of Fecal Homogenate:
-
Collect fresh fecal samples from the target species (e.g., human, rat).
-
Under anaerobic conditions, homogenize the feces in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0).
-
Centrifuge the homogenate at a low speed to remove large debris.
-
The supernatant, representing the fecal slurry containing the microbiota, is used for the assay.
2. Incubation:
-
Prepare a reaction mixture containing the fecal homogenate, this compound (dissolved in a suitable solvent like DMSO), and anaerobic broth.
-
Incubate the mixture under anaerobic conditions at 37°C.
-
Collect aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).
3. Sample Analysis:
-
Terminate the reaction in the collected aliquots by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins and other solids.
-
Analyze the supernatant for the presence of this compound and its metabolite, steviol, using a validated LC-MS/MS method.
In Vitro Metabolism using Liver Microsomes
This protocol is a general procedure for assessing hepatic metabolism.
1. Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine liver microsomes (from the desired species, e.g., human, rat), a phosphate buffer (pH 7.4), and this compound.
-
Pre-incubate the mixture at 37°C for a short period.
2. Initiation of Reaction:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubate the mixture at 37°C with gentle agitation.
3. Sample Analysis:
-
Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the microsomal proteins.
-
Analyze the supernatant for the parent compound (this compound) and potential metabolites using LC-MS/MS.
Conclusion
The metabolism of this compound is primarily a function of the gut microbiota, leading to the formation of steviol, which is then absorbed and glucuronidated. While the metabolic pathway is conserved across species like humans and rats, the rate of hydrolysis and the subsequent pharmacokinetic profile of the metabolites may differ. The provided data, using Rebaudioside A as a proxy, suggests potential differences in Cmax and Tmax between humans and rats. These interspecies differences are critical considerations for the safety assessment and clinical development of this compound and other steviol glycosides. Further studies with this compound are warranted to confirm these findings and provide more precise quantitative comparisons.
Statistical Analysis of Regaloside D Dose-Response Curves: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, specific experimental data on the dose-response curves and anticancer signaling pathways of Regaloside D is limited in publicly available scientific literature. This guide provides a comparative framework based on the known biological activities of related phenylpropanoid compounds and general principles of cancer biology. The experimental data presented for this compound is hypothetical and for illustrative purposes.
Introduction
This compound is a phenylpropanoid that has been isolated from Lilium longiflorum. Phenylpropanoids are a class of natural products known for a variety of pharmacological activities, including anticancer properties.[1] Many compounds in this class exert their effects by inducing apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.[2][3] This guide offers a comparative analysis of the potential dose-response characteristics of this compound, alongside established anticancer agents, and provides detailed experimental protocols for researchers investigating its therapeutic potential.
Hypothesized Signaling Pathway of this compound in Cancer Cell Apoptosis
Many natural products with anticancer properties initiate apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[4][5] For a phenylpropanoid like this compound, a plausible mechanism involves the induction of intracellular stress, leading to the activation of the intrinsic apoptotic pathway. This can involve the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[6]
References
- 1. Antitumor phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Promoting Apoptosis, a Promising Way to Treat Breast Cancer With Natural Products: A Comprehensive Review [frontiersin.org]
Safety Operating Guide
Safe Handling and Disposal of Regaloside D: A Procedural Guide
Immediate Safety and Handling Precautions
Before handling Regaloside D, it is crucial to be aware of its chemical properties and potential hazards. Although a specific Safety Data Sheet (SDS) for this compound was not identified, an SDS for a related compound, Regaloside F, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, similar precautions should be taken for this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing.
-
Respiratory Protection: Use a suitable respirator, especially when handling the powder form to avoid dust and aerosol formation.[4]
Engineering Controls:
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[4]
-
Ensure a safety shower and eye wash station are readily accessible.[4]
Storage and Stability
Proper storage is critical to maintaining the integrity of this compound and preventing accidental release.
-
Powder Form: Store at -20°C for up to 3 years.[1]
-
In Solvent: Store at -80°C for up to 1 year.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]
-
Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[4]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄O₁₀ | [1] |
| Molecular Weight | 400.4 g/mol | [1] |
| CAS Number | 120601-66-3 | [1] |
| Appearance | Powder | [1] |
| Storage (Powder) | -20°C | [1][2] |
| Storage (Solvent) | -80°C | [1][2] |
Proper Disposal Procedures
Given the potential environmental toxicity, this compound and its containers must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Guidance:
-
Waste Identification: Classify this compound waste as hazardous chemical waste.
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for this compound waste.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Include any known hazard information (e.g., "Toxic to Aquatic Life").
-
-
Segregation: Store the waste container separately from incompatible materials.
-
Contact Professionals: Arrange for pickup and disposal by a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) department.[5][6]
-
Empty Containers:
-
Empty containers that held this compound should also be treated as hazardous waste.
-
For highly toxic chemicals, the first three rinses of the container must be collected and disposed of as hazardous waste.[6] The rinsed container should then be disposed of through the hazardous waste stream.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals like this compound.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, minimizing risks to laboratory personnel and the environment. Always prioritize consulting your institution's specific safety protocols and EHS department for guidance.
References
Essential Safety and Logistical Information for Handling Regaloside D
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This document provides essential guidance on the safe handling and disposal of Regaloside D, a phenylpropanoid isolated from Lilium Longiflorum.[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandated, treating this compound as a substance with potential toxicity.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C18H24O10 | [1] |
| Molecular Weight | 400.4 g/mol | [1] |
| CAS Number | 120601-66-3 | [1] |
| Predicted Relative Density | 1.51 g/cm³ | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Personal Protective Equipment (PPE)
Given the unknown toxicity profile of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following PPE is mandatory when handling this compound.
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves may offer sufficient short-term protection, but it is advisable to consult the glove manufacturer's chemical resistance guide.[4] Always inspect gloves for any signs of degradation or puncture before use and replace them immediately if compromised or after any contact with the substance.
-
Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are essential.[4] A face shield should be worn over safety glasses whenever there is a risk of splashes, such as when preparing solutions.[4]
-
Lab Coat: A flame-resistant lab coat, such as one made from Nomex®, should be worn and fully buttoned to provide maximum skin coverage.[4]
-
Footwear: Fully enclosed shoes that cover the entire foot are required.[4]
-
Respiratory Protection: If there is a potential for aerosolization or if handling the powder outside of a certified chemical fume hood, a respirator is required.[4] The use of a respirator must adhere to a comprehensive respiratory protection program, including medical evaluations and fit testing.[4]
Four Levels of Personal Protective Equipment:
For substances with unknown hazards, it's useful to be aware of the four levels of PPE, although for routine laboratory handling of small quantities of this compound, Level C or B equivalents should be considered.
-
Level D: The minimum protection for environments with no known hazards. May include coveralls, safety glasses, and chemical-resistant footwear.[5]
-
Level C: Required when the airborne substance is known and criteria for an air-purifying respirator are met. Includes a respirator, chemical-resistant clothing, and gloves.[5]
-
Level B: Necessary when the highest level of respiratory protection is needed but a lesser degree of skin protection is required. It involves a self-contained breathing apparatus (SCBA) and chemical-resistant clothing.[5]
-
Level A: Demanded when the greatest potential for exposure and the highest level of skin, respiratory, and eye protection is needed. This includes a fully encapsulated chemical-resistant suit and an SCBA.[5]
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is critical for mitigating the risks associated with handling this compound.
Handling Procedures:
-
Preparation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] Before starting, ensure a detailed inventory of all chemicals is maintained.[6]
-
Weighing: When weighing the powdered form, use a containment balance or a balance within a fume hood to minimize the risk of airborne particles.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material, and for larger spills, follow your institution's emergency response plan. All materials used for spill cleanup should be treated as hazardous waste.
Disposal Plan:
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., pipette tips, gloves, weighing paper) must be collected in a designated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[7]
-
Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container labels should be defaced before disposal according to institutional guidelines.[7]
-
Decontamination: All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
Visualizing Safety Workflows
To further clarify the necessary procedures, the following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Figure 1: A flowchart outlining the procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
